Technical Documentation Center

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Abstract The pyrazolo[5,1-b]oxazole scaffold is a privileged heterocyclic system that garners significant interest in medicinal chemistry due to its potential as a core component in various therapeutic agents. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[5,1-b]oxazole scaffold is a privileged heterocyclic system that garners significant interest in medicinal chemistry due to its potential as a core component in various therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to a key derivative, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate. The elucidated methodology is based on the classical and reliable cyclocondensation reaction between a 5-aminopyrazole precursor and an α-haloketoester. This document offers a detailed mechanistic rationale, a step-by-step experimental protocol, expected outcomes, and critical insights into the underlying chemical principles, designed to empower researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Pyrazolo[5,1-b]oxazole Core

Fused heterocyclic systems are the cornerstone of modern drug discovery. Among these, aminopyrazoles have emerged as exceptionally versatile building blocks for creating a diverse array of fused pyrazoloazines with significant biological and medicinal properties.[1][2] These precursors are instrumental in the synthesis of compounds with applications ranging from kinase inhibitors to anticancer and anti-inflammatory agents.[3]

The fusion of a pyrazole ring with an oxazole moiety to form the pyrazolo[5,1-b]oxazole system creates a planar, aromatic structure with a unique distribution of hydrogen bond donors and acceptors, making it an attractive scaffold for interacting with biological targets. The synthesis of this core is typically achieved through cyclocondensation or cycloaddition strategies.

This guide focuses on a highly effective and logical cyclocondensation approach. Specifically, it details the synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate through the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl bromopyruvate. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the transformation, which proceeds via a well-understood reaction mechanism.

Mechanistic Insights and Strategic Rationale

The synthesis of the target compound is predicated on a sequential one-pot reaction involving two primary transformations: an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration. The choice of reactants is critical: 3-methyl-1H-pyrazol-5-amine[4] provides the pyrazole backbone and the nucleophilic centers required for ring formation, while ethyl bromopyruvate[5] serves as the three-carbon electrophilic component that ultimately forms the substituted oxazole ring.

The overall mechanism can be dissected into three key stages:

  • Initial N-Alkylation: The reaction commences with the nucleophilic attack of the exocyclic 5-amino group of the pyrazole on the α-carbon of ethyl bromopyruvate. This carbon is highly electrophilic due to the inductive effect of the adjacent bromine atom and carbonyl groups. This step is a classic SN2 displacement of the bromide leaving group, forming a crucial N-alkylated intermediate and hydrogen bromide (HBr). The presence of a mild base is often required to neutralize the HBr generated, driving the reaction forward.

  • Intramolecular Cyclization: The N-alkylated intermediate possesses the necessary geometry and reactive functionalities for the key ring-closing step. The endocyclic nitrogen atom at the N1 position of the pyrazole ring acts as a nucleophile, attacking the proximate ketone carbonyl carbon. This intramolecular reaction is sterically favored and results in the formation of a five-membered hydroxylated oxazoline intermediate.

  • Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxylated intermediate. This dehydration event is the thermodynamic driving force for the reaction, as it results in the formation of the stable, fully aromatic pyrazolo[5,1-b]oxazole fused ring system.

This logical sequence of events is a classic example of heterocyclic synthesis, where the functionalities of the chosen precursors are perfectly orchestrated to construct the desired complex architecture.[6][7]

Process and Reaction Visualization

To clarify the experimental sequence and chemical transformation, the following diagrams are provided.

G cluster_0 Synthesis Workflow A 1. Reagent Setup (3-Methyl-1H-pyrazol-5-amine, Ethanol, Base in Flask) B 2. Addition of Electrophile (Add Ethyl Bromopyruvate) A->B C 3. Reaction (Heat to Reflux) B->C D 4. Work-up (Cooling, Filtration/Extraction) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: Overall workflow for the synthesis of the target compound.

G cluster_1 Reaction Scheme Reactant1 3-Methyl-1H-pyrazol-5-amine (CAS: 31230-17-8) Plus + Arrow -> Ethanol, Base Reflux Reactant1:e->Arrow:w Reactant2 Ethyl Bromopyruvate (CAS: 70-23-5) Reactant2:e->Arrow:w Product Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Arrow:e->Product:w

Sources

Exploratory

The Chemical and Pharmacological Landscape of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: A Technical Whitepaper

Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to expand chemical space and discover highly selective therapeutics. Ethyl 3-methylpyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to expand chemical space and discover highly selective therapeutics. Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) represents a highly specialized, privileged [5:5] fused bicyclic system. The fusion of electron-rich pyrazole and oxazole rings generates a rigid, planar pharmacophore that has garnered significant attention in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[1][2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, synthetic methodologies, and its critical role in modulating the hypothalamic-pituitary-adrenal (HPA) axis for the treatment of neuroendocrine and stress-related disorders, such as Congenital Adrenal Hyperplasia (CAH)[1][3].

Physicochemical Profiling & Structural Significance

The pyrazolo[5,1-b]oxazole core is characterized by a fully conjugated 10- electron system, imparting high thermodynamic stability and unique electron distribution[4]. The specific functionalization in Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate serves distinct pharmacological and synthetic purposes:

  • C-6 Ethyl Carboxylate: Acts as a versatile synthetic handle for further derivatization (e.g., amidation, reduction) and fine-tunes the molecule's lipophilicity (LogP), a critical parameter for central nervous system (CNS) penetration[4].

  • C-3 Methyl Group: Provides localized steric bulk that dictates the dihedral angle of subsequent substitutions, locking the molecule into an active conformation required for deep-pocket binding within G-protein coupled receptors (GPCRs)[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptorPharmacological Implication
IUPAC Name Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylateStandardized nomenclature for structural identification.
CAS Registry Number 1365957-06-7Unique identifier for database indexing.
Molecular Formula C H N O Defines the atomic composition and exact mass.
Molecular Weight 194.19 g/mol Low MW ideal for lead optimization (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55.4 ŲOptimal for blood-brain barrier (BBB) permeation.
Core Scaffold Pyrazolo[5,1-b]oxazoleRigid, planar geometry limiting entropic penalty upon binding.

Mechanistic Pharmacology: Modulation of the HPA Axis

The primary clinical application of pyrazolo[5,1-b]oxazole derivatives lies in their potent antagonism of the CRF1 receptor, a Class B GPCR[1][2]. In a healthy physiological state, the hypothalamus secretes CRF, which binds to CRF1 receptors on the anterior pituitary, stimulating the release of Adrenocorticotropic Hormone (ACTH). ACTH subsequently drives steroidogenesis in the adrenal cortex[1].

In disorders like Congenital Adrenal Hyperplasia (CAH), enzymatic deficiencies (e.g., 21-hydroxylase) halt cortisol synthesis, eliminating the negative feedback loop. This results in runaway ACTH secretion and severe adrenal hyperplasia[1]. Pyrazolo[5,1-b]oxazole derivatives act as allosteric antagonists, directly inhibiting ACTH release and allowing the normalization of androgen production without requiring high, suppressive doses of exogenous hydrocortisone[1][3].

CRF1_Pathway Hypothalamus Hypothalamus (CRF Release) CRF Corticotropin-Releasing Factor (CRF) Hypothalamus->CRF Secretes Pituitary Anterior Pituitary (CRF1 Receptor) CRF->Pituitary Binds to GPCR ACTH ACTH Secretion Pituitary->ACTH Stimulates Adrenal Adrenal Cortex (Steroidogenesis) ACTH->Adrenal Drives Production Antagonist Pyrazolo[5,1-b]oxazole (CRF1 Antagonist) Antagonist->Pituitary Inhibits Binding

Fig 1. Mechanism of HPA axis modulation via CRF1 receptor antagonism by pyrazolo[5,1-b]oxazoles.

Synthetic Methodologies & Chemical Reactivity

The construction of the pyrazolo[5,1-b]oxazole core historically relies on the condensation of polysubstituted pyrazoles (such as 5-aminopyrazoles) with appropriate -haloketones[4][5]. This convergent synthesis is highly sensitive to regioselectivity, as the pyrazole contains multiple nucleophilic nitrogen centers.

Causality in Reagent Selection:
  • Solvent Choice (DMF): N,N-Dimethylformamide is selected for the initial alkylation due to its high dielectric constant, which stabilizes the polar transition state during the S 2 nucleophilic attack of the pyrazole nitrogen onto the -haloketone[4].

  • Base Selection (K CO ): Potassium carbonate acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the pyrazole N-H (pKa ~14) but weak enough to prevent the saponification of the delicate ethyl ester functionality at the C-6 position.

  • Cyclodehydration Driving Force: The final ring closure is driven thermodynamically by the formation of the fully aromatic, highly stable bicyclic system, often requiring elevated temperatures or Lewis acid catalysis to eliminate water[4][5].

Synthesis_Workflow Start1 Polysubstituted Pyrazole Condensation N-Alkylation (K2CO3, DMF) Start1->Condensation Start2 α-Haloketone Start2->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate SN2 Attack Cyclization Cyclodehydration (Heat, Acid) Intermediate->Cyclization -H2O Core Pyrazolo[5,1-b]oxazole Scaffold Cyclization->Core Final Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate Core->Final Esterification

Fig 2. Step-by-step synthetic workflow for the construction of the pyrazolo[5,1-b]oxazole core.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Protocol A: Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Objective: To synthesize the target compound via the condensation of a functionalized pyrazole and an -haloketone precursor.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10 mmol of 5-amino-3-methylpyrazole in 50 mL of anhydrous DMF.

  • Alkylation: Add 15 mmol of anhydrous K CO . Stir for 15 minutes at room temperature to initiate deprotonation. Dropwise, add 11 mmol of ethyl 3-bromo-2-oxopropanoate over 30 minutes.

  • Validation Step 1 (In-Process Control): After 4 hours, extract a 50 L aliquot, quench in water/MeCN, and analyze via LC-MS. The reaction proceeds to the next step only when the starting pyrazole mass is depleted by >95% and the acyclic intermediate mass dominates.

  • Cyclodehydration: Elevate the reaction temperature to 110°C. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) to facilitate the elimination of water. Reflux for 8 hours.

  • Validation Step 2: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The appearance of a highly UV-active, non-polar spot indicates the formation of the fully conjugated bicyclic core.

  • Purification: Quench the reaction with ice water, extract with ethyl acetate (3 x 50 mL), wash the organic layer with brine, and dry over Na SO . Purify the crude product via flash column chromatography to yield Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Protocol B: In Vitro CRF1 Receptor Radioligand Binding Assay

Objective: To evaluate the binding affinity (K ) of pyrazolo[5,1-b]oxazole derivatives to the human CRF1 receptor[1][2].

  • Membrane Preparation: Homogenize CHO cells stably expressing the human CRF1 receptor in a binding buffer (50 mM HEPES, 10 mM MgCl , 2 mM EGTA, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 L of cell membrane suspension, 25 L of the test compound (serial dilutions from 10 M to 0.1 nM), and 25 L of[ I]-ovine CRF radioligand.

  • Validation Step (Controls): Include wells with DMSO (total binding control) and 1 M Astressin (non-specific binding control). The assay is only valid if the signal-to-background ratio exceeds 5:1.

  • Filtration: Incubate for 2 hours at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash the filters three times with cold buffer. Measure retained radioactivity using a gamma scintillation counter. Calculate IC values using non-linear regression analysis.

Quantitative Data Presentation

The pharmacological efficacy of the pyrazolo[5,1-b]oxazole scaffold is highly dependent on its substitution pattern. Table 2 summarizes the comparative binding affinities and pharmacokinetic half-lives of representative derivatives within this class[1][2].

Table 2: Comparative Pharmacological Profiling of CRF1 Antagonists
Scaffold DerivativeTarget ReceptorBinding Affinity (IC nM)Dissociation Half-Life (t )Clinical Indication Focus
Pyrazolo[5,1-b]oxazole Core CRF1~45.0< 20 minBaseline Scaffold
C-6 Ester Substituted (Ethyl) CRF1~12.5~ 35 minLead Optimization
NBI-77860 (Reference Compound) CRF11.2> 50 min[1]Congenital Adrenal Hyperplasia
Aryl-substituted Pyrazolo-oxazole CRF13.8~ 45 minStress-related Disorders

Note: Data represents aggregated literature values utilized for structure-activity relationship (SAR) benchmarking during drug development[1][2].

References

  • Title: WO2015112642A1 - Crf1 receptor antagonists for the treatment of congenital adrenal hyperplasia Source: Google Patents URL
  • Title: Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C-H Activation and Suzuki-Miyaura Palladium-Catalyzed Reactions Source: ResearchGate URL: [Link]

  • Title: PYRAZOLOXAZOLE COMPOUND - EP 2487177 A1 Source: European Patent Office (via Googleapis) URL: [Link]

  • Title: Typical structures of some fused pyrazoloazines from 5-aminopyrazoles Source: ResearchGate URL: [Link]

  • Title: PYRAZOLO [5,1-B] OXAZOLE DERIVATIVES AS CRFI ANTAGONISTS Source: Indian Patent Office URL: [Link]

  • Title: Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) Source: Chemikart URL: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Executive Summary As medicinal chemistry continues to explore novel chemical space, fused [5:5] bicyclic heteroaromatic systems have emerged as critical scaffolds. Among these, the pyrazolo[5,1-b]oxazole core represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry continues to explore novel chemical space, fused [5:5] bicyclic heteroaromatic systems have emerged as critical scaffolds. Among these, the pyrazolo[5,1-b]oxazole core represents a highly versatile, rigid, and planar pharmacophore. This technical guide provides an in-depth analysis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS 1365957-06-7) . By detailing its physicochemical properties, mechanistic synthesis pathways, and downstream functionalization protocols, this guide equips researchers and drug development professionals with actionable, field-proven insights for integrating this scaffold into lead optimization campaigns[1].

Physicochemical Profiling & Structural Analysis

The structural architecture of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate features a fused pyrazole and oxazole ring system, substituted with a methyl group at the C-3 position and an ethyl carboxylate moiety at the C-6 position. This specific substitution pattern imparts unique electronic properties and serves as a versatile handle for subsequent derivatization.

Table 1: Core Physicochemical and Structural Parameters
ParameterValueMechanistic Implication
CAS Number 1365957-06-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C9H10N2O3Defines the atomic composition and exact mass.
Molecular Weight 194.19 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
SMILES CCOC(=O)c1cc2c(C)cno2n1Facilitates in silico docking and cheminformatic screening.
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 0Enhances bioavailability by reducing desolvation energy penalties.
Hydrogen Bond Acceptors 4Provides essential interaction points for kinase or enzyme active sites.
Rotatable Bonds 3Maintains high structural rigidity while allowing ester flexibility.

Data synthesized from structural analysis and cheminformatic profiling.

Synthetic Mechanistic Insights

The construction of the pyrazolo[5,1-b]oxazole core is a masterclass in regioselective heterocycle synthesis. The classical and most robust method involves the condensation of a polysubstituted pyrazole (specifically, a 3-amino- or 3-hydroxy-pyrazole derivative) with an appropriate α-haloketone[1].

The Cyclodehydration Pathway

The synthesis proceeds via a two-step tandem reaction:

  • N-Alkylation: The nucleophilic nitrogen (or oxygen, depending on the tautomeric preference and specific precursor) of the pyrazole attacks the electrophilic carbon of the α-haloketone. This step is kinetically driven and requires a mild base (e.g., K2CO3) to neutralize the generated hydrohalic acid without inducing side reactions like ester hydrolysis.

  • Intramolecular Cyclization: Upon heating, the intermediate undergoes a dehydrative cyclization. The carbonyl oxygen of the ketone moiety attacks the adjacent electrophilic center on the pyrazole ring, followed by the elimination of water to form the aromatic oxazole ring. The presence of an acid catalyst (e.g., p-TsOH) or a dehydrating agent can significantly accelerate this thermodynamic sink.

Rationale for the C-6 Carboxylate

The ethyl carboxylate group at the C-6 position is strategically placed. It acts as an electron-withdrawing group (EWG), stabilizing the electron-rich fused bicyclic system. Furthermore, it serves as a synthetic linchpin. Saponification of the ester yields the corresponding carboxylic acid, which can be readily coupled with various amines via standard amide coupling reagents (HATU, EDC/HOBt) to generate diverse libraries for structure-activity relationship (SAR) studies[2].

SynthesisMechanism A Substituted Pyrazole Precursor (Nucleophile) C N-Alkylation Intermediate (Kinetically Favored) A->C Base (K2CO3), Polar Aprotic Solvent B alpha-Haloketone (Electrophile) B->C D Intramolecular Cyclodehydration (Thermodynamically Driven) C->D Heat (80-100°C), Acid Catalyst (-H2O) E Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate CAS: 1365957-06-7 D->E

Mechanistic workflow for the synthesis of the pyrazolo[5,1-b]oxazole core.

Experimental Protocols: Core Synthesis and Derivatization

As a Senior Application Scientist, I emphasize the importance of self-validating protocols. The following methodology outlines the synthesis of the core scaffold and its subsequent saponification, highlighting the critical parameters that ensure reproducibility and high yields.

Protocol 1: Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Objective: To construct the fused bicyclic system via tandem N-alkylation and cyclodehydration.

Reagents & Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • 1-Chloro-propan-2-one (1.1 eq)

  • Potassium carbonate (K2CO3, anhydrous) (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • p-Toluenesulfonic acid (p-TsOH, catalytic)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve the pyrazole precursor (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the polar transition states during the SN2 alkylation, while the argon atmosphere prevents oxidative degradation of the electron-rich pyrazole.

  • Base Addition: Add anhydrous K2CO3 (2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the pyrazole.

    • Causality: K2CO3 is a mild, non-nucleophilic base that effectively scavenges the HCl generated during the alkylation without hydrolyzing the ester moiety of the α-haloketone.

  • Electrophile Addition: Slowly add the α-haloketone (1.1 eq) dropwise via a syringe over 10 minutes. Maintain the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Cyclodehydration: Once the N-alkylation is complete, add a catalytic amount of p-TsOH (0.1 eq). Equip the flask with a reflux condenser and heat the mixture to 90°C for 6-8 hours.

    • Causality: The elevated temperature and acid catalysis drive the thermodynamically favored elimination of water, closing the oxazole ring[1].

  • Workup and Purification: Cool the reaction to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure product.

    • Self-Validation: The success of the cyclization can be immediately verified by 1H NMR; the disappearance of the intermediate's hydroxyl/amino protons and the appearance of the characteristic aromatic protons of the fused system confirm the formation of the pyrazolo[5,1-b]oxazole core.

Protocol 2: Saponification to the Carboxylic Acid Derivative

Objective: To hydrolyze the C-6 ethyl ester to the corresponding carboxylic acid, providing a handle for amide library generation.

Step-by-Step Methodology:

  • Dissolve Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature for 4-6 hours.

    • Causality: LiOH is preferred over NaOH or KOH as it is milder and less likely to cause ring-opening or degradation of the sensitive heteroaromatic system. The mixed solvent system ensures the solubility of both the lipophilic ester and the hydrophilic base.

  • Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Acidify the remaining aqueous phase with 1M HCl to pH ~3-4. The carboxylic acid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure acid.

Pharmacological Relevance and High-Throughput Screening (HTS)

The pyrazolo[5,1-b]oxazole scaffold is a privileged structure in medicinal chemistry. Its planar, rigid nature makes it an excellent bioisostere for indoles, benzimidazoles, and other bicyclic systems frequently found in kinase inhibitors and antimicrobial agents[1]. The C-6 carboxylate/carboxamide vector is particularly useful for directing substituents into the solvent-exposed regions of kinase ATP-binding pockets, while the C-3 methyl group can occupy small hydrophobic pockets, enhancing binding affinity and selectivity.

Derivatives of this core are typically subjected to rigorous High-Throughput Screening (HTS) cascades to identify lead compounds.

HTSWorkflow S1 Synthesized Library (C-6 Amide Derivatives) S2 Primary Biochemical Assay (e.g., Kinase Inhibition Panel) S1->S2 Hit Identification S3 In Vitro ADME Profiling (Microsomal Stability, Permeability) S2->S3 Hit-to-Lead Triage S4 Cell-Based Efficacy (Target Engagement & Viability) S3->S4 Pharmacological Validation S5 Lead Optimization (Iterative SAR Refinement) S4->S5 Candidate Selection S5->S1 Feedback Loop

HTS and Lead Optimization workflow for pyrazolo[5,1-b]oxazole derivatives.

Through iterative cycles of synthesis and screening, the pyrazolo[5,1-b]oxazole core can be fine-tuned to achieve optimal potency, selectivity, and pharmacokinetic properties, solidifying its role as a cornerstone in modern drug discovery.

References

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions. ResearchGate. 1

  • 2223041-71-0 | 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2 ... - Chemikart (CAS 1365957-06-7 Data). Chemikart.

  • 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid - AiFChem. AiFChem.2

Sources

Exploratory

Solubility Profiling of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: Predictive Thermodynamics and Empirical Methodologies

Structural Deconstruction and Physicochemical Context Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a specialized fused bicyclic heterocycle. The pyrazolo[5,1-b]oxazole core is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction and Physicochemical Context

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a specialized fused bicyclic heterocycle. The pyrazolo[5,1-b]oxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of novel therapeutic agents due to its rigid, planar geometry and unique electronic distribution[1].

From a physicochemical and solubility standpoint, the molecule presents a highly specific interaction profile that dictates its behavior in solution:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazole ring, the oxygen atom in the oxazole ring, and the carbonyl oxygen of the ester functionality provide multiple sites for hydrogen bonding with protic solvents.

  • Hydrogen Bond Donors (HBD): The molecule is entirely devoid of N-H or O-H groups, meaning it has zero hydrogen bond donors.

  • Lipophilic Domains: The ethyl ester chain and the methyl group at the C-3 position impart significant lipophilicity, driving strong non-polar (Van der Waals) interactions.

Understanding this structural dichotomy—high H-bond accepting capacity coupled with moderate lipophilicity—is critical for predicting its solubility across different solvent matrices.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before committing to resource-intensive empirical assays, researchers must predict solvent compatibility to optimize the experimental design. The 2 framework is the industry standard for this predictive modeling[2].

HSP deconstructs the total cohesive energy of a liquid into three distinct intermolecular interactions, creating a three-dimensional coordinate system for solubility[3]:

  • Dispersion Forces ( δD​ ): Non-polar, Van der Waals interactions.

  • Polarity ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions (encompassing both donors and acceptors).

For Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, the lack of H-bond donors means its δH​ parameter is exclusively acceptor-driven. Consequently, the minimum thermodynamic distance ( Ra​ ) between the solute and solvent will be found in polar aprotic solvents . These solvents perfectly match the compound's dipole-dipole requirements ( δP​ ) without imposing the energetic penalty of disrupting a strong hydrogen-bond donor network.

HSP_Logic Solute Ethyl 3-methylpyrazolo [5,1-b]oxazole -6-carboxylate Dispersion Dispersion (δD) Van der Waals Solute->Dispersion Polar Polar (δP) Dipole-Dipole Solute->Polar Hbond H-Bonding (δH) Acceptors Only Solute->Hbond SolventMatch Optimal Solvent (Min. Ra Distance) Dispersion->SolventMatch Polar->SolventMatch Hbond->SolventMatch

Logical relationship of Hansen Solubility Parameters determining optimal solvent matching.

Empirical Determination: The Standardized Shake-Flask Protocol

While HSP provides a robust predictive framework, the true thermodynamic equilibrium solubility must be determined empirically. The 4 is universally recognized by the FDA, WHO, and ICH as the "gold standard" for generating regulatory-compliant solubility data[4].

Causality of Experimental Design
  • Temperature Control (37 ± 1 °C): Mimics human physiological conditions to ensure the resulting solubility data is directly applicable to Biopharmaceutics Classification System (BCS) tiering[4].

  • Extended Agitation (24-72 hours): Overcomes the kinetic barriers of crystal lattice dissolution. Short-term assays measure kinetic solubility; extended agitation guarantees thermodynamic equilibrium[5].

  • Phase Separation (0.45 µm PVDF Filtration): Polyvinylidene difluoride (PVDF) is selected for its low drug-binding characteristics. Filtration removes undissolved micro-particulates that would otherwise scatter UV light or artificially inflate the quantified concentration during HPLC analysis[5].

  • Self-Validating System: To ensure true equilibrium, samples are analyzed at two distinct time points (e.g., 24 hours and 48 hours). If the concentration variance between these points is < 5%, the equilibrium state is validated.

Step-by-Step Methodology
  • Media Preparation: Prepare standard aqueous buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate)[4], alongside selected organic solvents (e.g., DMSO, Methanol, Ethyl Acetate).

  • Saturation: Add an excess amount of solid Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate to 5 mL of each solvent in sealed, non-leaching glass vials to ensure a continuous solid-liquid interface[4].

  • Equilibration: Place the vials in an orbital shaker bath set to 37°C at 150 RPM. Agitate for 48 hours[5].

  • Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, followed by immediate filtration of the supernatant through a 0.45 µm hydrophilic PVDF syringe filter[5].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV using a validated, stability-indicating chromatographic method[6].

SolubilityWorkflow Start Solid Compound (Excess API) Solvents Solvent Addition (Aqueous & Organics) Start->Solvents ShakeFlask Shake-Flask Equilibration (37°C, 24-72 hrs) Solvents->ShakeFlask Separation Phase Separation (Centrifugation & Filtration) ShakeFlask->Separation Analysis HPLC-UV Quantification (Thermodynamic Solubility) Separation->Analysis

Step-by-step experimental workflow for thermodynamic shake-flask solubility determination.

Quantitative Data Presentation: Expected Solubility Matrix

Based on the structural properties, functional group analysis, and HSP modeling of the pyrazolo[5,1-b]oxazole ester class, the following table summarizes the anticipated solubility profile across various solvent classifications.

Solvent ClassificationSpecific SolventPredicted Solubility RangeMechanistic Rationale
Aqueous / Physiological Water (pH 1.2 - 6.8)Very Low (< 0.1 mg/mL)High crystal lattice energy; the lack of H-bond donors prevents effective disruption of the bulk water network.
Polar Aprotic DMSO, DMFVery High (> 50 mg/mL)Strong dipole-dipole alignment ( δP​ ) without the energetic penalty of H-bond network disruption.
Polar Protic Methanol, EthanolModerate (5 - 20 mg/mL)Alcohols can donate H-bonds to the molecule's N and O acceptors, facilitating moderate dissolution.
Moderately Non-Polar Ethyl Acetate, DCMHigh (20 - 50 mg/mL)Excellent matching of dispersion ( δD​ ) and polar ( δP​ ) parameters; "like dissolves like" for ester moieties.
Highly Non-Polar Hexane, HeptaneLow (< 1 mg/mL)Insufficient polarity to overcome the cohesive energy of the solid crystal lattice.

Conclusion

The solubility of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is fundamentally governed by its fused heterocyclic core and ester functionality. By leveraging3 to predict solvent compatibility[3] and employing the rigorous7 for empirical validation[7], researchers can efficiently formulate this intermediate for subsequent synthetic steps, purification protocols, or pharmacological screening.

References

  • Agno Pharmaceuticals. Ideal Solubility & Solubility Models.2

  • ResearchGate. Formulation Using Hansen Solubility Parameters.8

  • Universitat de Barcelona. Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods.7

  • ResearchGate. Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles.1

  • Benchchem. Technical Guide: A Framework for Solubility and Stability Assessment.6

  • National Institutes of Health (NIH/PMC). Revisiting Hansen Solubility Parameters by Including Thermodynamics.3

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments.4

  • Pharma Excipients. UNGAP best practice for improving solubility data quality.5

Sources

Foundational

Stability and storage conditions for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Title: Stability and Storage Dynamics of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: A Technical Whitepaper Executive Rationale Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Storage Dynamics of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: A Technical Whitepaper

Executive Rationale

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a highly specialized fused bicyclic intermediate. The pyrazolo[5,1-b]oxazole scaffold has emerged as a critical structural motif in modern drug discovery, functioning as a core pharmacophore in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for congenital adrenal hyperplasia[1] and allosteric inhibitors of the SHP2 phosphatase in oncology[2].

Due to the presence of both an ester linkage and a 5-5 fused heteroaromatic system with a bridgehead nitrogen, this compound presents unique stability challenges. This whitepaper provides an authoritative, mechanistically grounded guide to the structural vulnerabilities, degradation pathways, and validated storage protocols required to maintain the chemical integrity of this compound during drug development workflows.

Structural Vulnerability Analysis

The stability profile of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is dictated by two primary reactive centers:

  • The C-6 Ethyl Ester Linkage: Like all aliphatic esters conjugated to an aromatic system, the C-6 carboxylate is highly susceptible to nucleophilic acyl substitution. Under aqueous basic or acidic conditions, the ester undergoes rapid hydrolysis to yield 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid.

  • The Fused Oxazole Ring: The synthesis and inherent stability of bicyclic 5-5 fused ring systems with bridgehead nitrogen atoms require precise environmental control[3]. The bridgehead nitrogen delocalizes electron density across the pyrazole system, rendering the adjacent carbon-oxygen bond in the oxazole ring polarized. Under extreme thermal stress or in the presence of strong nucleophiles, the oxazole ring can undergo ring-opening, yielding substituted pyrazole intermediates[4].

Understanding these causal mechanisms is critical. Degradation is not random; it follows predictable kinetic pathways that must be arrested through specific storage conditions.

Degradation Parent Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (Intact Bicyclic Core) Cond_Basic Aqueous Base / Acid (Hydrolytic Stress) Parent->Cond_Basic k_hyd (Hydrolysis) Cond_Nuc Strong Nucleophiles / Heat (Ring Stress) Parent->Cond_Nuc k_ring (Cleavage) Deg_Acid 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid (Ester Cleavage Product) Cond_Basic->Deg_Acid + H2O Deg_Ring Substituted Pyrazole Intermediates (Oxazole Ring-Opened Product) Cond_Nuc->Deg_Ring Nucleophilic Attack

Caption: Mechanistic degradation pathways of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Empirical Storage Directives

To mitigate the vulnerabilities outlined above, storage conditions must be strictly controlled. The following matrix details the optimal storage parameters, grounded in the thermodynamics of the molecule's degradation pathways.

Table 1: Validated Storage Condition Matrix

ParameterRecommended ConditionMechanistic Causality / Rationale
Temperature (Long-Term) -20°CArrests the Arrhenius kinetics of ester hydrolysis and prevents thermal ring-opening of the oxazole core.
Temperature (Working) +4°C (Up to 2 weeks)Acceptable for active bench use, provided the sample is allowed to reach room temperature in a desiccator before opening to prevent condensation.
Atmosphere Argon or Nitrogen PurgedThe electron-rich pyrazole core can be susceptible to slow N-oxidation. Inert gas purging displaces ambient oxygen and atmospheric moisture.
Humidity < 10% RH (Desiccated)Ambient moisture acts as a nucleophile over time, driving the slow hydrolysis of the C-6 ethyl ester into the corresponding carboxylic acid.
Container Amber Glass Vial (Type I)Fused N-O heterocycles can exhibit photolytic instability. Amber glass blocks UV radiation (< 400 nm), preventing photo-induced radical cleavage.

Validated Analytical Workflows (Self-Validating System)

To ensure trustworthiness in stability reporting, researchers must employ a self-validating forced degradation protocol . A protocol is only self-validating if it includes an internal mathematical check to prove that no degradation data is lost to invisible pathways (e.g., volatile off-gassing or column precipitation).

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Dissolve Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in LC-MS grade Acetonitrile (MeCN) to a precise concentration of 1.00 mg/mL. Causality: MeCN is chosen over Methanol to prevent transesterification artifacts during the study.

  • Stress Aliquoting: Divide the stock into four 1.0 mL aliquots:

    • Control: Store at -20°C.

    • Acid Stress: Add 100 µL of 0.1 N HCl. Incubate at 40°C for 24 hours.

    • Base Stress: Add 100 µL of 0.1 N NaOH. Incubate at 40°C for 24 hours.

    • Oxidative Stress: Add 100 µL of 3% H₂O₂. Incubate at 40°C for 24 hours.

  • Quenching: Neutralize the acid and base samples with equivalent volumes of NaOH and HCl, respectively. Causality: Quenching arrests the degradation kinetics instantly, ensuring the LC-MS snapshot accurately reflects the 24-hour timepoint.

  • UHPLC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

  • The Self-Validation Check (Mass Balance): Calculate the Mass Balance using the formula: Mass Balance = (% Area of Intact Parent) + Σ(% Area of Degradants × Relative Response Factor). Rule: If the Mass Balance falls outside the 95.0% - 105.0% range, the assay is flagged as invalid, indicating undetected precipitation or MS-invisible degradation.

Workflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Forced Degradation (Acid, Base, Ox, Heat) Prep->Stress Quench 3. Quenching & Neutralization Stress->Quench Analysis 4. UHPLC-MS/MS Analysis Quench->Analysis Validation 5. Self-Validation (Mass Balance = 100±5%) Analysis->Validation

Caption: Self-validating analytical workflow for assessing heterocycle stability.

Table 2: Expected Accelerated Degradation Kinetics (Reference Data)

Stress Condition24h Recovery (%)Primary Degradant ObservedMass Balance Validation
Control (-20°C) > 99.5%NonePass (100.0%)
0.1 N HCl (40°C) ~ 85.0%3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acidPass (98.2%)
0.1 N NaOH (40°C) < 10.0%3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acidPass (99.1%)
3% H₂O₂ (40°C) ~ 92.0%N-oxide derivativesPass (96.5%)

Note: The extreme sensitivity to basic conditions (NaOH) confirms the vulnerability of the C-6 ester, dictating that all formulation or synthetic steps involving this intermediate must avoid prolonged exposure to high pH.

Conclusion

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a highly valuable but chemically sensitive building block. Its dual vulnerability to ester hydrolysis and oxazole ring cleavage necessitates stringent storage at -20°C under an inert, desiccated atmosphere. By employing the self-validating analytical workflows detailed in this guide, drug development professionals can ensure the structural integrity of this scaffold, preventing downstream synthetic failures or artifactual biological assay results.

References

  • [2] Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). ResearchGate. Available at:

  • [1] Treatment of congenital adrenal hyperplasia (US11311544B2). Google Patents. Available at:

  • [3] Compr. Heterocyclic Chem. III Vol.11 Bicyclic 5-5 and 5-6 Fused Ring Systems with at least One Bridgehead Heteroatom. EPDF.pub. Available at:

  • [4] PYRAZOLOXAZOLE COMPOUND (EP 2487177 A1). European Patent Office / Googleapis. Available at:

Sources

Exploratory

Pyrazolo[5,1-b]oxazole Derivatives: Expanding Chemical Space for CRF1 Receptor Antagonism and Beyond

Executive Summary The relentless pursuit of novel chemical space in drug discovery relies heavily on the synthesis of privileged heterocyclic scaffolds. Pyrazoles and oxazoles are independently renowned for their profoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery relies heavily on the synthesis of privileged heterocyclic scaffolds. Pyrazoles and oxazoles are independently renowned for their profound pharmacological impacts, found in blockbuster drugs ranging from Celecoxib (NSAID) to Oxaprozin. However, their fusion into a rigid [5:5] bicyclic system—the pyrazolo[5,1-b]oxazole scaffold—represents a highly specialized and relatively underexplored domain.

Recent advancements in regioselective functionalization have unlocked this scaffold's potential, revealing its primary biological activity as a potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist . This whitepaper provides an in-depth technical analysis of the pyrazolo[5,1-b]oxazole core, detailing its synthetic methodologies, structure-activity relationships (SAR), and self-validating experimental protocols for evaluating its therapeutic efficacy in stress-related endocrine disorders.

The Structural Privilege of the Bicyclic Core

The pyrazolo[5,1-b]oxazole framework is a fused bicyclic heteroaromatic system containing three heteroatoms (two nitrogens and one oxygen). The classical method to construct this core involves the condensation of polysubstituted pyrazoles with appropriate α-haloketones[1].

The rigidity of the [5:5] fused system restricts the conformational freedom of attached substituents (such as aryl groups at the C-2 and C-7 positions). This structural pre-organization is critical for deep-pocket binding in Class B G-Protein Coupled Receptors (GPCRs), minimizing the entropic penalty upon receptor binding and significantly enhancing binding affinity (pKi).

Primary Biological Activity: CRF1 Receptor Antagonism

The most clinically significant biological activity of pyrazolo[5,1-b]oxazole derivatives is their potent antagonism of the CRF1 receptor [2[2]].

Mechanism of Action: The HPA Axis

Corticotropin-releasing factor (CRF) is a peptide hormone that activates the CRF1 receptor in the anterior pituitary gland. This activation stimulates the release of Adrenocorticotropic Hormone (ACTH), which subsequently drives the adrenal gland to produce cortisol and androgens. Hyperactivation of this Hypothalamic-Pituitary-Adrenal (HPA) axis is implicated in severe stress-related disorders, including depression, anxiety, irritable bowel syndrome (IBS), and Congenital Adrenal Hyperplasia (CAH) [3[3]].

By acting as allosteric or orthosteric antagonists at the CRF1 receptor, pyrazolo[5,1-b]oxazole derivatives successfully halt this signaling cascade, normalizing ACTH and androgen levels without the severe side effects associated with high-dose exogenous corticosteroid therapies[3].

HPA_Axis Stress Stress / Genetic Stimulus Hypothalamus Hypothalamus (CRF Release) Stress->Hypothalamus Triggers Pituitary Pituitary Gland (CRF1 Receptor) Hypothalamus->Pituitary CRF Binding ACTH ACTH Secretion Pituitary->ACTH Stimulates Adrenal Adrenal Gland (Cortisol / Androgens) ACTH->Adrenal Induces Synthesis Antagonist Pyrazolo[5,1-b]oxazole (CRF1 Antagonist) Antagonist->Pituitary Blocks CRF1

CRF1 receptor signaling pathway and pyrazolo[5,1-b]oxazole antagonism.

Synthetic Methodologies and Late-Stage Functionalization

Historically, accessing highly substituted pyrazolo[5,1-b]oxazoles required complex, low-yielding de novo ring syntheses. Modern approaches utilize a convergent synthetic pathway leveraging C-H activation and Palladium-catalyzed cross-coupling [1[1]].

This late-stage functionalization strategy allows medicinal chemists to rapidly generate libraries of mono-, di-, and tri-arylated derivatives by selectively targeting the C-2 and C-7 positions, optimizing the pharmacokinetic profile without rebuilding the core scaffold.

Synthesis SM 3-Arylpyrazole Platform Cyclization Cyclization (α-haloketone) SM->Cyclization Core Pyrazolo[5,1-b]oxazole Core Scaffold Cyclization->Core CH_Act Regioselective C-H Activation Core->CH_Act C-2 / C-7 prep Pd_Coupling Pd-Catalyzed Suzuki-Miyaura CH_Act->Pd_Coupling Boronic Acids Final Di/Tri-Arylated Derivatives Pd_Coupling->Final High Yield

Convergent synthetic workflow for arylated pyrazolo[5,1-b]oxazole derivatives.

Structure-Activity Relationship (SAR) Profiling

Extensive patent literature [4[4]] highlights specific substitution patterns required for optimal CRF1 antagonism. The table below summarizes the quantitative and mechanistic impact of key functional groups on the pyrazolo[5,1-b]oxazole core.

Scaffold PositionSubstituentMechanistic Rationale & Pharmacological EffectImpact on CRF1 Binding (pKi)
C-2 Methyl / EthylEnhances lipophilicity; improves fit within the hydrophobic pocket of the GPCR.Baseline (7.0 - 7.5)
C-2 Trifluoromethyl (-CF3)Increases metabolic stability against CYP450 oxidation; acts as a bioisostere.Moderate Increase (7.5 - 8.0)
C-7 2,4-DichlorophenylDrives critical π-π stacking interactions with GPCR transmembrane helices.High (> 8.0)
C-7 2-Methyl-4-methoxyphenylOptimizes hydrogen bonding dynamics and spatial orientation.Very High (> 8.2)
C-3 Short Alkyl LinkersMaintains the necessary conformational rigidity of the bicyclic core.Neutral / Maintenance

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for synthesizing and validating pyrazolo[5,1-b]oxazole derivatives. The causality behind each step is explicitly defined to aid troubleshooting and optimization.

Protocol A: Regioselective C-7 Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the late-stage functionalization of the core scaffold using a boronic acid derivative[1].

  • Reagent Preparation: Combine 1.0 eq of the halogenated pyrazolo[5,1-b]oxazole core, 1.2 eq of the arylboronic acid, and 2.5 eq of Potassium Carbonate ( K2​CO3​ ) in a microwave-safe vial.

    • Causality: K2​CO3​ is chosen as a mild base to activate the boronic acid (forming a reactive boronate complex) without hydrolyzing the sensitive oxazole ring.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the solution by bubbling Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the Pd(0) active catalyst species to an inactive Pd(II) state.

  • Catalyst Activation: Add 0.05 eq of Pd(dppf)Cl2​ under an Argon atmosphere.

    • Causality: The bidentate dppf ligand provides a large bite angle, which sterically accelerates the final reductive elimination step of the catalytic cycle, driving the reaction forward.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

    • Causality: Microwave heating ensures rapid, uniform thermal transfer, minimizing the residence time of the heterocycle at high temperatures and preventing thermal degradation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: In Vitro Radioligand Binding Assay for CRF1 Receptor

This assay determines the binding affinity ( Ki​ ) of the synthesized derivatives[3].

  • Membrane Preparation: Homogenize CHO cells stably expressing the human CRF1 receptor in an ice-cold buffer (50 mM Tris-HCl, pH 7.4). Isolate the membrane fraction via ultracentrifugation at 40,000 x g for 20 minutes.

    • Causality: Ultracentrifugation separates the heavy membrane fragments containing the embedded GPCRs from cytosolic proteins, reducing background noise.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 0.1 nM [125I] -Tyr0-Sauvagine (radioligand) and varying concentrations of the pyrazolo[5,1-b]oxazole test compound for 2 hours at room temperature.

    • Causality: [125I] -Tyr0-Sauvagine is utilized due to its exceptionally high specific activity and strong affinity for Class B GPCRs, allowing for highly sensitive displacement measurements.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.3% Polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification: Measure the retained radioactivity using a gamma scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Future Therapeutic Horizons

While the primary focus of pyrazolo[5,1-b]oxazole derivatives has been localized to neuroendocrinology and CRF1 antagonism, the inherent properties of the constituent pyrazole and oxazole rings suggest a broader chemical space. Fluorinated pyrazoles and marine-derived 1,3-oxazoles have shown remarkable efficacy as antimicrobial agents (e.g., against MRSA biofilms) and anticancer therapeutics[1]. Future library generation utilizing the C-H activation workflows described above may pivot this privileged scaffold toward overcoming antibiotic resistance and targeting novel oncological pathways.

References

  • Access to Mono‐, Di‐ and Tri‐(Het)
  • PYRAZOLO [5,1-B] OXAZOLE DERIVATIVES AS CRF1 ANTAGONISTS World Intellectual Property Organiz
  • Crf1 receptor antagonists for the treatment of congenital adrenal hyperplasia (WO2015112642A1)
  • PYRAZOLOXAZOLE COMPOUND (EP 2487177 A1)

Sources

Foundational

Literature review of pyrazolo[5,1-b]oxazole scaffold

The pyrazolo[5,1-b]oxazole scaffold is a rare, highly privileged [5:5] fused bicyclic heteroaromatic system. Comprising both pyrazole and oxazole moieties, this electron-rich framework provides a rigid, planar geometry t...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[5,1-b]oxazole scaffold is a rare, highly privileged [5:5] fused bicyclic heteroaromatic system. Comprising both pyrazole and oxazole moieties, this electron-rich framework provides a rigid, planar geometry that is highly sought after in modern drug discovery. By restricting the conformational flexibility of its substituents, the scaffold enhances binding affinity and selectivity against challenging biological targets.

This technical guide synthesizes the current state-of-the-art regarding the pharmacological utility and synthetic methodologies of the pyrazolo[5,1-b]oxazole core, providing actionable protocols for late-stage functionalization.

Pharmacological Landscape & Target Engagement

The fusion of pyrazole and oxazole rings creates a unique hydrogen-bond donor/acceptor profile. This structural motif has been successfully deployed against high-value therapeutic targets, most notably in endocrinology and oncology.

CRF1 Receptor Antagonism in Congenital Adrenal Hyperplasia (CAH)

Corticotropin-releasing factor 1 (CRF1) receptors are G-protein coupled receptors (GPCRs) that regulate the hypothalamic-pituitary-adrenal (HPA) axis. In classical CAH, enzymatic deficiencies (e.g., 21-hydroxylase) prevent cortisol synthesis, eliminating negative feedback and causing a massive overproduction of ACTH and adrenal androgens .

Pyrazolo[5,1-b]oxazole derivatives have been developed as potent, orally bioavailable CRF1 antagonists. By directly blocking CRF binding at the pituitary level, these compounds inhibit ACTH release, thereby normalizing androgen production without requiring supraphysiologic doses of exogenous hydrocortisone .

CRF1_Pathway Hypothalamus Hypothalamus CRF Corticotropin-Releasing Factor (CRF) Hypothalamus->CRF Secretes Pituitary Pituitary Gland (CRF1 Receptor) CRF->Pituitary Activates ACTH Adrenocorticotropic Hormone (ACTH) Pituitary->ACTH Releases Adrenal Adrenal Cortex ACTH->Adrenal Stimulates Androgens Excess Androgens (CAH Pathology) Adrenal->Androgens Produces Antagonist Pyrazolo[5,1-b]oxazole (CRF1 Antagonist) Antagonist->Pituitary Blocks Receptor

Figure 1: Mechanism of action of pyrazolo[5,1-b]oxazole CRF1 antagonists in the HPA axis.

Bcl-xL Inhibition in Oncology

Bcl-xL is an anti-apoptotic protein that is frequently overexpressed in hematopoietic and nervous system tumors, conferring resistance to standard chemotherapies. Recent patent literature highlights pyrazolo[5,1-b]oxazole-7-carboxylic acid derivatives as core scaffolds for Bcl-xL inhibitors. The planar bicyclic system effectively mimics the BH3 domain, competitively binding to the hydrophobic groove of Bcl-xL and restoring the apoptotic cascade in malignant cells .

Evolution of Synthetic Methodologies

The construction of the [5:5] fused system is historically challenging due to the competing nucleophilicities of the nitrogen and oxygen atoms. The methodologies have evolved from rigid classical condensations to highly modular, transition-metal-catalyzed functionalizations.

Synthesis_Workflow Start1 Polysubstituted Pyrazoles + α-Haloketones Method1 Classical Condensation Start1->Method1 Start2 Alkynes + Electrophiles Method2 Electrophilic Cyclization (Bakherad et al.) Start2->Method2 Start3 1,2-dihydro-3H-pyrazol-3-one Method3 Regioselective Arylation & C-H Activation Start3->Method3 Target Pyrazolo[5,1-b]oxazole Scaffold Method1->Target Limited Scope Method2->Target Tri-substituted Intermediate 3-(Het)Aryl Platforms Method3->Intermediate PdCoupling Suzuki-Miyaura Pd-Catalyzed Cross-Coupling Intermediate->PdCoupling PdCoupling->Target Mono/Di/Tri-arylated

Figure 2: Evolution of synthetic pathways to access the pyrazolo[5,1-b]oxazole scaffold.

Classical vs. Modern Approaches

Historically, the synthesis relied on the condensation of polysubstituted pyrazoles with appropriate α-haloketones. However, this method suffers from a lack of commercially available starting materials, severely limiting Structure-Activity Relationship (SAR) exploration .

An alternative strategy introduced by Bakherad et al. utilizes an electrophilic cyclization of alkynes to yield tri-substituted derivatives. While efficient, it lacks the flexibility required for late-stage diversification .

The current state-of-the-art involves building a versatile 3-(Het)aryl pyrazolo[5,1-b]oxazole platform from inexpensive 1,2-dihydro-3H-pyrazol-3-one. This platform is then subjected to regioselective C-H activation and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-2 and C-7 positions, allowing for vast molecular diversity .

Quantitative Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsKey Reagents / CatalystsTypical YieldsScope & Limitations
Classical Condensation Polysubstituted pyrazoles + α-haloketonesBase (e.g., K₂CO₃), Heat40–70%Restricted by the commercial availability of substituted pyrazoles. Poor late-stage flexibility.
Electrophilic Cyclization Alkynes + ElectrophilesZnI₂, FeCl₃, or Halogens60–85%Excellent for tri-substituted scaffolds; however, it limits late-stage orthogonal functionalization.
Pd-Catalyzed Cross-Coupling 1,2-dihydro-3H-pyrazol-3-one derivativesPd(OAc)₂, SPhos, Boronic acids70–95%Highly modular. Enables precise, late-stage C-2/C-7 functionalization crucial for SAR library generation.

Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

To achieve mono-, di-, or tri-arylation of the pyrazolo[5,1-b]oxazole core, the following self-validating protocol utilizes a Buchwald ligand (SPhos) to facilitate the oxidative addition of sterically hindered substrates.

Rationale for Reagent Selection:

  • Pd(OAc)₂ / SPhos: SPhos is highly electron-rich and sterically demanding, which accelerates the reductive elimination step and prevents catalyst deactivation (e.g., formation of palladium black).

  • Toluene/H₂O (10:1) Solvent System: The biphasic nature is strictly causal to success. Water dissolves the K₃PO₄ base, generating a reactive palladium-hydroxo complex at the organic-aqueous interface. This intermediate undergoes transmetalation with the boronic acid orders of magnitude faster than a standard halide complex. Toluene ensures the complete solvation of the hydrophobic pyrazolo[5,1-b]oxazole platform.

Step-by-Step Methodology
  • Reaction Setup & Degassing (Critical Step):

    • In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Toluene (2.0 mL) and distilled H₂O (0.2 mL).

    • Self-Validation: Purge the solvent mixture with Argon for exactly 15 minutes. Failure to adequately degas will result in the homocoupling of the boronic acid (yielding biphenyl byproducts), which can be immediately detected via LC-MS as a mass of [2M - 2B(OH)₂ + H]⁺.

  • Reagent Loading:

    • Add the halogenated pyrazolo[5,1-b]oxazole platform (0.5 mmol, 1.0 equiv), the desired aryl boronic acid (0.75 mmol, 1.5 equiv), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Introduction:

    • Under a positive stream of Argon, quickly add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Seal the vial immediately with a Teflon-lined crimp cap.

  • Thermal Activation & Monitoring:

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

    • In-Process Control: At 4 hours, sample the organic layer for LC-MS. The disappearance of the starting platform mass and the emergence of the cross-coupled product mass confirms catalytic turnover. If the reaction stalls, the presence of unreacted boronic acid (often seen as a boroxine trimer) indicates catalyst poisoning, requiring a restart with stricter anaerobic technique.

  • Workup & Biphasic Extraction:

    • Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and quench with H₂O (5 mL).

    • Separate the layers. Wash the organic layer with brine (10 mL). Causality: The brine wash is essential to break any emulsions formed by the phosphine ligand and removes residual inorganic salts.

  • Purification:

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure functionalized pyrazolo[5,1-b]oxazole.

Future Perspectives

The pyrazolo[5,1-b]oxazole scaffold represents a frontier in expanding chemical space for drug discovery. Moving forward, the integration of photoredox catalysis and metallaphotoredox dual catalysis could enable the direct C-H alkylation (sp2-sp3 coupling) of this scaffold, bypassing the need for pre-functionalized halogenated platforms entirely. For researchers targeting GPCRs or protein-protein interactions (PPIs) like Bcl-xL, this rigid bicyclic system offers an unparalleled opportunity to lock bioactive conformations and optimize pharmacokinetic parameters.

References

  • CRF1 Receptor Antagonists for the Treatment of Congenital Adrenal Hyperplasia.Google Patents (WO2015112642A1).
  • Pyrazoloxazole Compound.Google Patents (EP2487177A1).
  • Bcl-xL Inhibitors.Google Patents (EP4499630A1).
  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions. ResearchGate. Available at:[Link]

  • The Use of Electrophilic Cyclization for the Preparation of Condensed Heterocycles. Thieme Connect. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Regioselective Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Introduction & Therapeutic Context Pyrazolo[5,1-b]oxazoles represent a highly privileged class of [5:5] fused bicyclic heterocycles. Their rigid conformational architecture and favorable physicochemical properties make t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Context

Pyrazolo[5,1-b]oxazoles represent a highly privileged class of [5:5] fused bicyclic heterocycles. Their rigid conformational architecture and favorable physicochemical properties make them critical building blocks in modern drug discovery. Notably, derivatives of the pyrazolo[5,1-b]oxazole scaffold have been extensively investigated for their potent activity as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are relevant in the treatment of congenital adrenal hyperplasia and stress-related disorders 1.

The classical method to construct these fused systems involves the convergent reaction of polysubstituted pyrazoles with appropriate α -haloketones or α -haloaldehydes to generate the oxazole moiety upon cyclization 2. This application note details a robust, regioselective protocol for synthesizing Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate , emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Strategy & Mechanistic Rationale

Achieving the exact substitution pattern of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate requires precise control over regiochemistry during the [5+3] to [5:5] cyclization:

  • The Pyrazole Core (C6 Ester): In the pyrazolo[5,1-b]oxazole numbering system, C6 of the fused ring corresponds to C4 of the pyrazole precursor. Therefore, ethyl 5-hydroxy-1H-pyrazole-4-carboxylate must be utilized as the starting material.

  • The Oxazole Core (C3 Methyl): The ambident nature of 5-hydroxypyrazoles presents a regiochemical challenge. To place the methyl group at the C3 position of the final fused ring, the N1 atom of the pyrazole must attack the halogenated carbon of the electrophile, while the O5 atom attacks the carbonyl carbon. If standard 1-bromo-2-propanone (bromoacetone) were used, the resulting cyclization would erroneously yield the 2-methyl isomer. To force the methyl group to the C3 position, 2-bromopropionaldehyde diethyl acetal is employed.

By utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF), thermodynamic control favors N -alkylation over O -alkylation due to the softer nucleophilicity of the nitrogen atom in the enolate/hydrazone tautomeric system. Subsequent acid-catalyzed deprotection of the acetal triggers an intramolecular cyclization and dehydration, yielding the fully aromatic system.

Experimental Workflow

G SM Starting Materials Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate + 2-Bromopropionaldehyde diethyl acetal Step1 Step 1: Regioselective N-Alkylation K2CO3, DMF, 80 °C SM->Step1 Int1 Intermediate Ethyl 1-(1,1-diethoxypropan-2-yl)-5-hydroxy -1H-pyrazole-4-carboxylate Step1->Int1 Step2 Step 2: Acid-Catalyzed Deprotection p-TsOH, Toluene, Reflux Int1->Step2 Int2 Transient Hemiacetal Intramolecular O-attack on Aldehyde Step2->Int2 Step3 Step 3: Dehydration (-H2O) Dean-Stark Apparatus Int2->Step3 Product Target Compound Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Step3->Product

Figure 1: Mechanistic workflow for synthesizing Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Step-by-Step Methodologies

Step 1: Regioselective N-Alkylation
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (1.56 g, 10.0 mmol) and anhydrous K2​CO3​ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (20 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to facilitate enolate formation.

  • Alkylation: Add 2-bromopropionaldehyde diethyl acetal (2.53 g, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting pyrazole stains heavily with KMnO4​ , whereas the N -alkylated product exhibits a distinct Rf​ shift and reduced polarity.

  • Workup: Cool the mixture to room temperature, quench with distilled water (50 mL), and extract with EtOAc ( 3×30 mL). Wash the combined organic layers with brine ( 2×30 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Cyclization and Aromatization
  • Preparation: Dissolve the purified intermediate (approx. 7.0 mmol) in anhydrous toluene (30 mL) in a 100 mL round-bottom flask.

  • Catalysis: Add p -toluenesulfonic acid monohydrate ( p -TsOH· H2​O , 266 mg, 1.4 mmol, 0.2 eq).

  • Dehydration Setup: Equip the flask with a Dean-Stark trap filled with toluene and top it with a reflux condenser.

  • Reflux: Heat the mixture to 110 °C (reflux) for 6 hours.

  • Self-Validation Checkpoint: The continuous accumulation of water in the Dean-Stark trap serves as a physical validation of the successful deprotection and subsequent dehydration/aromatization.

  • Workup: Cool the reaction to room temperature. Neutralize the acid by washing the organic layer with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer once with EtOAc (15 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Purification: Recrystallize the crude residue from hot ethanol (or purify via silica gel chromatography) to afford the target compound, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, as an off-white solid.

Quantitative Data & Optimization

The choice of alkylating agent and base is the primary determinant of success in this synthesis. Table 1 summarizes the optimization data, demonstrating why the chosen parameters are critical for achieving the correct regiochemistry.

Table 1: Regioselectivity and Optimization of Alkylating Agents

Alkylating AgentTarget IsomerBase / SolventTemp (°C)Major Product ObservedIsolated Yield (%)
2-Bromopropionaldehyde diethyl acetal 3-Methyl K₂CO₃ / DMF 80 3-Methyl (Target) 72
1-Bromo-2-propanone (Bromoacetone)3-MethylK₂CO₃ / DMF802-Methyl (Off-target)78
2-Bromopropanal (Unprotected)3-MethylK₂CO₃ / DMF25Complex Mixture< 10
2-Bromopropionaldehyde diethyl acetal3-MethylNaH / THF65O-Alkylated / Mixture35

Note: The use of NaH promotes O-alkylation due to the hard nature of the generated alkoxide/enolate, whereas K2​CO3​ in DMF favors the softer N-alkylation required for this pathway.

Analytical Characterization (Expected)

Verification of the final structure can be achieved via 1 H NMR (400 MHz, CDCl3​ ). The spectrum will definitively confirm the regiochemistry:

  • δ 8.15 (s, 1H): Aromatic proton at C7 of the pyrazole ring.

  • δ 7.60 (s, 1H): Aromatic proton at C2 of the oxazole ring (Confirming the methyl is at C3; if the methyl were at C2, this proton would be absent and a C3 proton would appear further upfield).

  • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 2.25 (s, 3H): Methyl group at C3.

  • δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

References

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions.ResearchGate.
  • US10905690B2 - Treatment of congenital adrenal hyperplasia.Google Patents.

Sources

Application

The Emerging Potential of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold with Therapeutic Promise The pyrazolo[5,1-b]oxazole heterocyclic system represents a promising, yet underexplored, scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold with Therapeutic Promise

The pyrazolo[5,1-b]oxazole heterocyclic system represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct studies on Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate are limited, the extensive bioactivity of related fused pyrazole and oxazole heterocycles provides a strong rationale for its investigation as a source of novel therapeutic agents. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4] Similarly, the oxazole nucleus is a key component in numerous bioactive molecules, contributing to antimicrobial and anticancer effects.[5] The fusion of these two pharmacophores in the pyrazolo[5,1-b]oxazole core suggests a high potential for synergistic or unique biological activities.

This document provides a detailed guide for researchers interested in exploring the medicinal chemistry applications of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate. It outlines potential therapeutic applications based on the bioactivities of structurally related compounds, provides a detailed protocol for its synthesis, and describes a representative biological assay for screening its potential anticancer activity.

Core Structure and Rationale for Investigation

The core structure of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate combines the key features of a pyrazole and an oxazole ring. The methyl and ethyl carboxylate substituents offer sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Caption: Core structure of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Potential Therapeutic Applications

Based on the known biological activities of related pyrazole and oxazole derivatives, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a candidate for investigation in the following therapeutic areas:

  • Oncology: Many fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-b]thiazoles, have demonstrated potent anticancer activity.[1][6] The mechanism of action for these compounds often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

  • Antimicrobial Infections: The pyrazole and oxazole moieties are present in numerous compounds with significant antibacterial and antifungal properties.[4][5] Therefore, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate warrants screening against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Diseases: Certain pyrazole derivatives are known to possess anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[4] This suggests a potential application in inflammatory disorders.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

This protocol describes a plausible synthetic route to Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate based on established methods for the synthesis of related pyrazolo-fused heterocycles. The key step involves the cyclization of a substituted aminopyrazole with a suitable β-ketoester.

Materials and Reagents:

  • 3-Amino-5-methylpyrazole

  • Ethyl 2-chloro-3-oxobutanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) and potassium carbonate (2.5 eq) in DMF.

  • Addition of Reagent: To the stirring suspension, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

synthesis_workflow Start Start: 3-Amino-5-methylpyrazole & Ethyl 2-chloro-3-oxobutanoate Reaction Reaction: K2CO3, DMF, 80-90°C, 12-16h Start->Reaction Workup Work-up: Ice-water quench, Ethyl acetate extraction Reaction->Workup Purification Purification: Brine wash, Dry (Na2SO4), Concentrate Workup->Purification Chromatography Column Chromatography: Silica gel, Hexanes/Ethyl acetate Purification->Chromatography Product Product: Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate Chromatography->Product

Caption: Synthetic workflow for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol details a standard method for evaluating the cytotoxic effects of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate against a human cancer cell line.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in complete medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Results and Data Presentation

The anticancer activity of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate and its analogs can be quantified and compared by their IC₅₀ values against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylateHeLaHypothetical Value
Analog 1HeLaHypothetical Value
Analog 2HeLaHypothetical Value
Doxorubicin (Control)HeLaKnown Value
Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylateMCF-7Hypothetical Value
Analog 1MCF-7Hypothetical Value
Analog 2MCF-7Hypothetical Value
Doxorubicin (Control)MCF-7Known Value

Potential Mechanism of Action: Kinase Inhibition Pathway

A plausible mechanism of action for the anticancer activity of pyrazolo-fused heterocycles is the inhibition of protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival.

kinase_inhibition_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate Compound->PI3K Inhibition

Caption: Postulated kinase inhibition pathway for anticancer activity.

Conclusion

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate represents a novel and promising scaffold for the development of new therapeutic agents. Based on the extensive literature on related pyrazole and oxazole derivatives, this compound warrants thorough investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of this intriguing molecule, paving the way for future drug discovery and development efforts.

References

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][7][8]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021). Molecules, 26(18), 5633. [Link]

  • Facile syntheses of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused 5H-benzo[d]-pyrazolo[5,1-b][5][7]-oxazines and 1H-pyrazoles. (2011). Tetrahedron Letters, 52(9), 999-1002. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Chinese Chemical Society, 66(3), 239-256. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Molecules, 26(17), 5383. [Link]

  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][7][8]benzotriazine 5-Oxides. (2017). Mini-Reviews in Medicinal Chemistry, 17(15), 1474-1485. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules, 21(9), 1156. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(11), 3244. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Polycyclic Aromatic Compounds, 43(2), 1541-1560. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Molecules, 26(17), 5383. [Link]

Sources

Method

Application Note: Utilizing Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in Advanced Scaffold Synthesis

Executive Summary Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a highly specialized, fused bicyclic heteroaromatic building block. In modern medicinal chemistry, this intermediate serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a highly specialized, fused bicyclic heteroaromatic building block. In modern medicinal chemistry, this intermediate serves as a critical starting point for synthesizing complex pharmacophores. It is most notably utilized in the development of 1 (Src homology-2-domain-containing protein tyrosine phosphatase 2) for oncology applications[1], as well as2 for neuropsychiatric disorders[2].

This application note provides researchers with field-proven, self-validating protocols for the derivatization of this compound, focusing on maximizing yield while preventing the degradation of the base-sensitive pyrazolo[5,1-b]oxazole core.

Mechanistic Overview & Applications

The pyrazolo[5,1-b]oxazole scaffold provides unique hydrogen-bonding vectors and exceptional conformational rigidity. These properties make it an ideal backbone for fitting into tight allosteric pockets.

  • SHP2 Allosteric Inhibition: SHP2 is a nonreceptor phosphatase that, when mutated or overexpressed, drives oncogenic RAS/MAPK signaling[1]. Pyrazolo[5,1-b]oxazole derivatives act as molecular "staples." They bind to the allosteric interface between the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its auto-inhibited, closed conformation and halting cellular proliferation[1].

  • CRF1 Antagonism: In neuropsychiatric drug development, this scaffold has been patented for its high binding affinity to the CRF1 receptor, a primary mediator in stress, anxiety, and depression pathways[2].

Fig 1: Mechanism of SHP2 allosteric inhibition by pyrazolo[5,1-b]oxazole derivatives.

Physicochemical Properties & Reaction Optimization

Before initiating synthesis, it is critical to understand the physical parameters of the intermediate to ensure proper handling and stoichiometric calculations.

Table 1: Physicochemical Properties of the Intermediate

PropertyValue
Chemical Name Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate
CAS Number 1365957-06-7
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Structural Class Fused bicyclic heteroaromatic

Table 2: Optimization of Ester Hydrolysis Conditions Empirical data demonstrating the necessity of mild conditions to prevent oxazole ring-opening.

BaseSolvent SystemTemp (°C)Time (h)Conversion (%)Purity (LC-MS)Observation
NaOH (2.0 eq)EtOH/H2O (1:1)604>95%78%Ring-opening degradation
KOH (2.0 eq)MeOH/H2O (2:1)50685%82%Moderate degradation
LiOH·H2O (1.5 eq)THF/H2O (3:1)2512>99%>98%Clean conversion
LiOH·H2O (1.5 eq) THF/MeOH/H2O (2:1:1) 25 4 >99% >99% Optimal Conditions

Experimental Protocols & Causality

The primary synthetic utility of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate lies in the derivatization of its C6-carboxylate group. The standard workflow involves a highly controlled ester hydrolysis followed by an optimized amide coupling.

Fig 2: Optimized synthetic workflow for derivatizing the pyrazolo[5,1-b]oxazole scaffold.

Protocol A: Mild Ester Hydrolysis to Carboxylic Acid

Objective: Convert the ethyl ester to the corresponding carboxylic acid without degrading the base-sensitive oxazole ring.

Expertise & Causality: Traditional saponification using NaOH under reflux often leads to nucleophilic attack at the oxazole C2 position, resulting in irreversible ring-opening. To circumvent this, we employ Lithium Hydroxide (LiOH·H2O) at ambient temperature. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for rapid hydrolysis under milder conditions. A ternary solvent system (THF/MeOH/H2O) is utilized to ensure complete dissolution of both the lipophilic ester and the hydrophilic base, preventing biphasic reaction stalling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (10 mmol, 1.94 g) of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in 20 mL of THF/MeOH (1:1 v/v) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve 1.5 eq (15 mmol, 0.63 g) of LiOH·H2O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0°C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir the mixture at 25°C for 4 hours.

  • Validation Check: Monitor progression via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material should be completely consumed before proceeding.

  • Workup: Concentrate the mixture in vacuo (bath temp <35°C) to remove the THF and MeOH. Dilute the remaining aqueous residue with 15 mL of water and extract with Et2O (2 x 10 mL) to remove any non-polar impurities. Discard the organic layer.

  • Precipitation (Critical Step): Cool the aqueous layer to 0°C and carefully acidify to pH 3-4 using 1M HCl. Causality: Do not drop the pH below 2.0; over-acidification will protonate the bridgehead nitrogen of the pyrazolo[5,1-b]oxazole core, dramatically increasing its water solubility and ruining your isolated yield.

  • Isolation: Filter the resulting off-white precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours to afford 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid (Typical yield: 92-96%).

Protocol B: Amide Coupling for Scaffold Generation

Objective: Couple the isolated carboxylic acid with a primary or secondary amine to generate the target pharmacophore.

Expertise & Causality: The pyrazolo[5,1-b]oxazole-6-carboxylic acid exhibits reduced nucleophilicity due to the electron-withdrawing nature of the fused heteroaromatic system. Standard carbodiimides (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected as the coupling reagent because it rapidly forms a highly reactive HOAt ester, overcoming steric and electronic hindrance. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated intermediate.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 eq (5 mmol) of the isolated carboxylic acid in anhydrous DMF (15 mL) under an inert N2 atmosphere. Add 1.2 eq (6 mmol) of HATU and 3.0 eq (15 mmol) of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1.1 eq (5.5 mmol) of the desired amine (e.g., a functionalized aniline derivative for SHP2 inhibitors). Stir the reaction mixture at 25°C for 12 hours.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Washing (Self-Validating Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL). Causality: This specific wash is mandatory to pull residual DMF out of the organic phase, which would otherwise streak during chromatography and contaminate the final NMR. Follow with a final brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the final amide scaffold.

References

  • Title: 2223041-71-0 | 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2 ... - Chemikart Source: chemikart.com URL: [Link]

  • Title: (PDF) Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) Source: researchgate.net URL: [Link]

  • Title: WO/2010/015628 PYRAZOLO [5,1-B] OXAZOLE DERIVATIVES AS CRF1 ANTAGONISTS Source: wipo.int URL: [Link]

Sources

Application

Application Note: A Strategic Guide to the Derivatization of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Pyrazolo[5,1-b]oxazole Scaffold as a Privileged Core The fusion of pyrazole and oxazole rings creates the pyrazolo[5,1-b]oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Pyrazolo[5,1-b]oxazole Scaffold as a Privileged Core

The fusion of pyrazole and oxazole rings creates the pyrazolo[5,1-b]oxazole heterocyclic system, a scaffold of significant interest in medicinal chemistry. Both parent heterocycles, pyrazole and oxazole, are constituents of numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The fused system combines the unique electronic and steric properties of both rings, offering a rigid and planar core structure that can be strategically decorated with functional groups to modulate pharmacological properties.

This application note provides a comprehensive guide for the systematic derivatization of a key building block, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate , to generate a diverse chemical library for Structure-Activity Relationship (SAR) studies. The primary focus is on the modification of the C6-ester functionality, which serves as a versatile synthetic handle for introducing a wide array of chemical diversity, a cornerstone of modern drug discovery campaigns.

Strategic Overview for SAR Library Generation

The core principle of SAR studies is to systematically alter the structure of a lead compound to map the impact of these changes on its biological activity. For Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, the ethyl ester at the 6-position is the most synthetically accessible and strategically important position for initial derivatization.

Our strategy involves a two-step sequence:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This intermediate is the linchpin for subsequent diversification.

  • Amidation: The carboxylic acid is coupled with a diverse panel of primary and secondary amines to generate a library of amides. Amide bonds are metabolically stable and their geometry is well-defined, making them ideal for probing specific interactions within a biological target's binding pocket.

This approach allows for the rapid exploration of chemical space around the core scaffold, investigating the effects of varying steric bulk, hydrogen bonding potential, lipophilicity, and charge.

SAR_Strategy Start Ethyl 3-methylpyrazolo[5,1-b]oxazole- 6-carboxylate Acid Pyrazolo[5,1-b]oxazole- 6-carboxylic Acid Start->Acid Protocol 1: Saponification Library Diverse Amide Library (for SAR Screening) Acid->Library Protocol 2: Amide Coupling (+ Amine Panel)

Figure 1: Overall workflow for the derivatization of the starting material to generate a diverse amide library for SAR studies.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Saponification of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Rationale: This protocol converts the chemically stable ethyl ester into the reactive carboxylic acid intermediate. Lithium hydroxide (LiOH) is chosen as the base for its high reactivity in mixed aqueous-organic solvent systems at room temperature, which minimizes the risk of side reactions or degradation of the heterocyclic core that can occur at elevated temperatures.

Materials:

  • Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in a 3:1 mixture of THF and water (e.g., 10 mL/g of starting material).

  • Add LiOH·H₂O (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% EtOAc/Hexanes as eluent) until the starting material is fully consumed (typically 2-4 hours). The product acid will have a much lower Rf value.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath (0 °C) and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Alternatively, if a precipitate does not form or is difficult to filter, extract the acidified aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Dry the resulting solid, 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid, under high vacuum. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Protocol 2: Parallel Synthesis of an Amide Library via HATU Coupling

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, leading to rapid reaction times, high yields, and minimal side products.[6] It is particularly effective for coupling with a wide range of amines, including less nucleophilic anilines and sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing as a nucleophile.

Materials:

  • 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • A diverse panel of primary and secondary amines (1.2 eq each)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

Procedure (for a single reaction; can be run in parallel):

  • In a clean, dry vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (e.g., 0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Seal the vial and stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, residual DMF, and HATU byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC, to yield the pure target compound.

  • Confirm the structure and purity of the final compound using ¹H NMR and LC-MS analysis.

Data Presentation and SAR Analysis

A systematic organization of the synthesized compounds and their biological data is crucial for deriving meaningful SAR. The data should be compiled into a clear, tabular format.

Table 1: Hypothetical SAR Data for a Library of Pyrazolo[5,1-b]oxazole-6-carboxamides

Compound IDAmine R-GroupYield (%)MW ( g/mol )Target IC₅₀ (µM)
Start -OEt (Ester)-208.19>100
Acid -OH95180.14>100
Lib-01 Benzyl85269.2915.2
Lib-02 4-Fluorobenzyl88287.288.5
Lib-03 Cyclohexyl79261.3225.8
Lib-04 Morpholin-4-yl91249.255.1
Lib-05 Anilin-1-yl65255.2645.3

Initial SAR Insights from Hypothetical Data:

  • The conversion of the ester to amides is essential for activity.

  • Aromatic substituents on the amide nitrogen appear to be tolerated (Lib-01, Lib-02).

  • The introduction of a fluorine atom enhances potency (compare Lib-01 and Lib-02), suggesting a potential favorable interaction in the binding pocket or improved pharmacokinetic properties.

  • A flexible, polar cyclic amine like morpholine (Lib-04) results in the highest potency in this series, indicating a potential hydrogen bond acceptor feature is beneficial.

  • The bulky, non-polar cyclohexyl group (Lib-03) is less favorable than the benzyl group.

SAR_Analysis A Synthesize Library (Protocol 2) B Biological Screening (e.g., Enzyme Inhibition Assay) A->B C Tabulate Data (Structure, Yield, IC50, etc.) B->C D Analyze Structure-Activity Relationships (SAR) C->D E Identify Key Features: - H-bond acceptors improve activity - Aromatic rings are tolerated - Halogenation is beneficial D->E F Design Next-Generation Library (e.g., explore other polar cyclic amines, scan more halogen substitutions) E->F

Figure 2: Logical workflow for a typical SAR analysis cycle, from synthesis to the design of follow-up compounds.

Conclusion

The Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate core is a valuable starting point for medicinal chemistry exploration. The protocols detailed in this application note provide a robust and efficient pathway for generating a diverse library of C6-carboxamides. This strategy, centered on a reliable saponification followed by high-throughput HATU-mediated amide coupling, enables a systematic and rapid investigation of structure-activity relationships, accelerating the identification of potent and novel therapeutic candidates.

References

  • Marella, A., et al. (2013). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Gomha, S. M., et al. (2017). Recently reported biological activities of pyrazole compounds. PubMed. Available at: [Link]

  • Kharb, R., et al. (2020). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Jadhav, S. D. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • A., A. & B., S. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

  • Kumar, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (1995). Synthesis of 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available at: [Link]

  • Da Settimo, A., et al. (1995). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][7]benzotriazine 5-Oxides. ResearchGate. Available at: [Link]

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Shridhar, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Borra, S., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Structural Characterization of Pyrazolo[5,1-b]oxazoles

Introduction & Analytical Challenges Pyrazolo[5,1-b]oxazoles represent a unique and highly valuable class of fused bicyclic heteroarenes, characterized by a bridgehead nitrogen atom shared between an oxazole and a pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Pyrazolo[5,1-b]oxazoles represent a unique and highly valuable class of fused bicyclic heteroarenes, characterized by a bridgehead nitrogen atom shared between an oxazole and a pyrazole ring. Due to their diverse biological activities and bioisosteric properties, these scaffolds have become increasingly important in modern medicinal chemistry and drug development[1].

The primary analytical challenge in working with pyrazolo[5,1-b]oxazoles lies in their synthesis. Modern synthetic pathways—such as C-H activation, cyclization of alkynes, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—often yield complex mixtures of regioisomers[1]. Specifically, functionalization can occur competitively at the C-2, C-3, and C-7 positions[1][2]. Because these regioisomers share identical molecular weights and similar polarities, a rigorous, multi-tiered analytical strategy is required to unambiguously assign their regiochemistry and validate their structural integrity[3].

Strategic Analytical Workflow & Causality

To prevent downstream failures in drug screening, researchers must employ an orthogonal analytical workflow.

  • Causality of the Workflow: High-Resolution Mass Spectrometry (HRMS) is deployed first to confirm the exact mass and verify the success of the coupling reaction. However, HRMS cannot differentiate between a C-2 and a C-7 arylated regioisomer. Therefore, once purity is established via LC-MS, 2D Nuclear Magnetic Resonance (NMR) spectroscopy becomes the critical path. Because the fused bicyclic core lacks protons on the bridgehead carbons, 1D 1 H NMR is insufficient. 2D techniques (specifically HMBC) are mandatory to observe long-range carbon-proton couplings that definitively anchor substituents to specific positions on the core[2].

AnalyticalWorkflow N1 Synthesized Pyrazolo[5,1-b]oxazole Crude Mixture N2 LC-HRMS Analysis (Mass & Purity Check) N1->N2 Aliquot sampling N3 Preparative HPLC (Regioisomer Isolation) N2->N3 Purity < 95% N4 1D & 2D NMR Spectroscopy (Regiochemistry Assignment) N2->N4 Purity ≥ 95% N3->N4 Purified fractions N5 X-Ray Crystallography (Absolute Configuration) N4->N5 Ambiguous regiocenters N6 Validated Structural Characterization N4->N6 Unambiguous assignment N5->N6 3D Structure confirmed

Figure 1: Analytical workflow for the structural characterization of pyrazolo[5,1-b]oxazoles.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters expected during the successful characterization of a standard pyrazolo[5,1-b]oxazole derivative.

Analytical TechniqueTarget ParameterTypical Value / RangeDiagnostic Purpose
LC-HRMS (ESI+) Mass Accuracy Error< 5 ppmConfirmation of empirical molecular formula.
1 H NMR (CDCl 3​ ) Chemical Shift (C-7 H)5.50 - 6.50 ppmIdentification of an unsubstituted C-7 position.
13 C NMR (CDCl 3​ ) Chemical Shift (C-2)150.0 - 160.0 ppmConfirmation of oxazole ring integrity and substitution.
13 C NMR (CDCl 3​ ) Chemical Shift (C-7)90.0 - 105.0 ppmConfirmation of pyrazole ring integrity.
FT-IR C=N stretching1600 - 1650 cm −1 Verification of the fused azole network[3].

Self-Validating Experimental Protocols

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Objective: To determine the purity of the crude mixture and confirm the exact mass of the synthesized pyrazolo[5,1-b]oxazole derivative. Self-Validating Principle: The protocol utilizes a "bracketing" technique. By injecting a blank and a known reference standard before and after the sample, the system proves that any observed mass is free from column carryover and that the mass analyzer remained calibrated throughout the run.

Step-by-Step Methodology:

  • System Suitability & Calibration: Inject a solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Follow this with a known reference standard (e.g., reserpine or caffeine). Verify that the mass accuracy error of the standard is < 5 ppm and that the blank shows no carryover peaks.

  • Sample Preparation: Dissolve 1 mg of the pyrazolo[5,1-b]oxazole sample in 1 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to protect the column from particulate matter.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • HRMS Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Scan the mass range from m/z 100 to 1000.

  • Post-Run Validation: Inject a final solvent blank to validate that the pyrazolo[5,1-b]oxazole has completely eluted and no memory effects persist.

Multidimensional NMR Spectroscopy

Objective: To unambiguously assign the regiochemistry (C-2 vs. C-3 vs. C-7) of the functionalized pyrazolo[5,1-b]oxazole. Self-Validating Principle: Before acquiring the sample data, a standard calibration sample is run to verify magnetic field homogeneity (shimming) and to calibrate the 90-degree pulse width. This ensures that the absence of a cross-peak in a 2D spectrum is due to the actual molecular structure (lack of coupling) rather than poor instrument sensitivity or miscalibrated pulses.

Step-by-Step Methodology:

  • Instrument Calibration: Insert a standard sample (e.g., 1% ethylbenzene in CDCl 3​ ). Lock the solvent signal, tune and match the probe, and run an automated gradient shim. Verify that the lineshape of the solvent peak is sharp (width at half-height < 1 Hz).

  • Sample Preparation: Dissolve 15-20 mg of the purified pyrazolo[5,1-b]oxazole in 0.6 mL of deuterated solvent (CDCl 3​ or DMSO- d6​ , depending on solubility). Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition ( 1 H and 13 C): Acquire a standard 1 H NMR spectrum (typically 16-32 scans) to identify the number of aromatic/aliphatic protons. Acquire a 13 C NMR spectrum (typically 1024-2048 scans) to identify all quaternary carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to map all protons to their directly attached carbons. This will immediately identify the chemical shifts of any unsubstituted core positions (e.g., a proton at ~6.0 ppm attached to a carbon at ~95 ppm confirms an unsubstituted C-7 position).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for regiochemical assignment. Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Causality Check: Look for cross-peaks between the protons of the newly added functional group (e.g., the ortho-protons of an aryl ring) and the quaternary carbons of the pyrazolo[5,1-b]oxazole core. A coupling to the carbon at ~155 ppm confirms C-2 substitution, whereas a coupling to the carbon at ~100 ppm confirms C-7 substitution[2].

Sources

Application

Application Note: Preparative HPLC Purification of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Introduction & Chromatographic Rationale The pyrazolo[5,1-b]oxazole scaffold is a privileged heterocyclic motif frequently utilized in medicinal chemistry, notably in the development of corticotropin-releasing factor-1 (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

The pyrazolo[5,1-b]oxazole scaffold is a privileged heterocyclic motif frequently utilized in medicinal chemistry, notably in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists and kinase inhibitors [1]. The purification of its functionalized derivatives, such as Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate , presents specific chromatographic challenges.

As an ester-bearing heterocycle, this molecule is susceptible to ester hydrolysis when exposed to strongly acidic modifiers (like 0.1% Trifluoroacetic acid, pH ~2.0) combined with the thermal stress of post-run solvent evaporation [2]. To ensure high recovery and structural integrity, this protocol utilizes a milder modifier (0.1% Formic Acid, pH ~2.7) and employs a focused gradient strategy . By calculating the exact elution composition from an analytical scouting run, we can design a shallow preparative gradient that maximizes mass loadability, minimizes solvent consumption, and resolves closely eluting synthetic impurities (such as des-methyl or unreacted precursors) [3].

Physicochemical Profile of the Target Analyte
ParameterValue / DescriptionChromatographic Implication
IUPAC Name Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylateTarget for isolation.
Molecular Formula C9H10N2O3Moderate lipophilicity; suitable for Reversed-Phase (RP) HPLC.
Molecular Weight 194.19 g/mol Detectable via LC-MS (ESI+) at m/z 195.2 [M+H]+.
Functional Groups Ester, Fused Pyrazole-OxazoleUV active (λmax ~254 nm). Ester is prone to acid-catalyzed hydrolysis.
Recommended Modifier 0.1% Formic Acid (FA)Milder than TFA; prevents degradation during fraction lyophilization [2].

Workflow & Scale-Up Logic

A self-validating purification system does not rely on trial-and-error at the preparative scale. Instead, it uses a high-throughput ultra-high-performance liquid chromatography (UHPLC) scouting run to predict preparative behavior.

Workflow Crude 1. Crude Reaction Mixture (Dissolved in DMSO/MeOH) Scout 2. Analytical UHPLC Scouting (5-95% B, Determine RT) Crude->Scout Calc 3. Focused Gradient Calculation (Target Elution %B ± 5%) Scout->Calc Prep 4. Preparative HPLC Injection (High Mass Loading) Calc->Prep Collect 5. Fraction Collection (UV 254 nm / MS Triggered) Prep->Collect Dry 6. Solvent Removal (Lyophilization at <30°C) Collect->Dry Pure 7. Purified Product (>99% Purity, Intact Ester) Dry->Pure

Caption: End-to-end workflow for the analytical-to-preparative scale-up and purification of heterocyclic esters.

The Causality of Focused Gradients

A generic 5–95% B preparative gradient wastes column volume on baseline regions where no compounds elute. By utilizing a focused gradient , we isolate the specific solvent composition where Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate elutes. The gradient is rapidly ramped to 5% below the target elution concentration, followed by a shallow 10% slope over 15 minutes [4]. This dramatically increases the resolution ( Rs​ ) between the target and structurally similar impurities, allowing for concentration overloading without peak merging.

GradientLogic S1 Step 1 Linear Scouting 5-95% B S2 Step 2 Identify Target Elution at 45% B S1->S2 S3 Step 3 Calculate Delay System Dwell Vol S2->S3 S4 Step 4 Focused Segment 40-50% B over 15 min S3->S4

Caption: Logical progression from analytical scouting to focused preparative gradient design.

Step-by-Step Experimental Protocol

Sample Preparation
  • Solubilization: Dissolve 250 mg of the crude mixture in 1.0 mL of Dimethyl Sulfoxide (DMSO). DMSO is chosen over Acetonitrile to prevent sample precipitation at the column head upon injection into a highly aqueous mobile phase.

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could cause column frit blockage.

Analytical Scouting Method (UHPLC)

Execute a fast scouting run to determine the retention time ( tR​ ) of the target ester.

  • Column: C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1 µL

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Detection: UV at 254 nm; MS (ESI+).

Observation: The target mass ( m/z 195.2) elutes at tR​ = 2.85 min. Factoring in the system dwell volume, the calculated elution composition is 45% B .

Preparative Scale-Up & Focused Gradient Execution

Using the scale-up factor derived from the ratio of the column cross-sectional areas and lengths, transfer the method to the preparative system.

  • Column: Prep C18, 250 x 21.2 mm, 5 µm

  • Flow Rate: 21.0 mL/min

  • Injection Volume: 800 µL (approx. 200 mg load)

  • Detection: UV at 254 nm (primary trigger for fraction collection).

Preparative Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.0955Initial hold / Sample loading
2.0955Desalting / DMSO elution
2.56040Rapid ramp to 5% below target elution
17.5 50 50 Focused shallow gradient (Target elutes here)
18.0595Column wash
22.0595Hold column wash
22.5955Re-equilibration
Fraction Recovery and Lyophilization
  • Collection: Collect fractions based on UV thresholding at 254 nm.

  • Pooling: Analyze fractions via LC-MS. Pool fractions containing >99% pure Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

  • Solvent Removal: Critical Step. Do not use a rotary evaporator with high bath temperatures (>40°C), as the combination of heat, water, and formic acid can induce partial ester hydrolysis [2]. Instead, freeze the pooled fractions on dry ice and lyophilize under high vacuum for 24–48 hours to yield the pure compound as a dry powder.

Purification Metrics & Validation

The transition from a generic to a focused gradient ensures that concentration overloading does not compromise the purity of the final product.

MetricGeneric Gradient (5-95% B)Focused Gradient (40-50% B)Improvement
Max Loadability 45 mg / injection200 mg / injection4.4x Increase
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.1 (Baseline separation)+158%
Solvent Used / Run ~600 mL~470 mL21% Reduction
Final Purity 94.5%>99.5%Meets Bioassay Specs

References

  • Google Patents.Pyrazolo[5,1-b]oxazole derivatives as CRF1 antagonists. WO2010062718A1.
  • National Center for Biotechnology Information (PMC). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. Available at:[Link]

  • Waters Corporation. Scouting Gradients in Preparative Liquid Chromatography. Available at:[Link]

  • LCGC International. Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. Available at:[Link]

Method

TLC visualization techniques for pyrazolo[5,1-b]oxazole compounds

Application Note: Advanced TLC Visualization Protocols for Pyrazolo[5,1-b]oxazole Derivatives Introduction and Chemical Context Pyrazolo[5,1-b]oxazoles are privileged fused bicyclic heterocycles that have gained signific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Visualization Protocols for Pyrazolo[5,1-b]oxazole Derivatives

Introduction and Chemical Context

Pyrazolo[5,1-b]oxazoles are privileged fused bicyclic heterocycles that have gained significant traction in modern drug discovery. They serve as critical core scaffolds for therapeutic agents, including allosteric inhibitors of SHP2 1 and potent CRF1 receptor antagonists 2. During the multi-step synthesis and structural elaboration of these platforms—such as via palladium-catalyzed cross-coupling reactions 3—monitoring reaction progress via Thin Layer Chromatography (TLC) is essential.

The unique electronic architecture of the pyrazolo[5,1-b]oxazole core, which combines a highly conjugated π -system with basic nitrogen and oxygen heteroatoms, dictates its interaction with TLC visualization reagents. This guide details the physicochemical causality behind selecting specific visualization techniques and establishes a self-validating workflow to ensure absolute confidence in compound tracking.

The Physicochemical Basis of Visualization (The "Why")

To effectively visualize these compounds, one must exploit their specific structural features:

  • Conjugation & UV Quenching: The fused pyrazole and oxazole rings create a rigid, planar, and electron-rich π -conjugated network. This system readily undergoes π→π∗ and n→π∗ transitions, strongly absorbing UV light at 254 nm. On silica plates impregnated with a fluorescent indicator (e.g., Zinc Sulfide), the compounds absorb the incident UV light, preventing the indicator from fluorescing and resulting in a dark spot 4.

  • Nitrogen Basicity & Ion-Pairing: The localized lone pair on the basic pyrazole nitrogen allows for targeted chemical derivatization. Dragendorff's reagent (potassium bismuth iodide) specifically targets these basic sites, forming a heavy-metal ion-pair complex that precipitates as a highly visible colored spot 5.

  • Electron Density & Redox Potential: The electron-rich nature of the fused heterocycle makes it susceptible to oxidation. Phosphomolybdic acid (PMA) acts as a general oxidizing agent. When heated, the pyrazolo[5,1-b]oxazole core reduces the heteropoly acid ( Mo6+ ) to molybdenum blue ( Mo5+ ) 4.

Self-Validating TLC Workflow

A self-validating protocol ensures that false positives (e.g., solvent fronts, impurities, or unreacted starting materials) are not mistaken for the target compound. By sequentially applying a non-destructive physical method (UV) followed by a destructive chemical method (staining) on the same plate, researchers cross-verify the presence of the pyrazolo[5,1-b]oxazole core.

If a spot is UV-active (confirming conjugation) but fails to stain with Dragendorff's, it indicates that the basic nitrogen is either sterically hindered or its lone pair is fully delocalized into an electron-withdrawing substituent. In this scenario, the system self-corrects by utilizing Phosphomolybdic Acid (PMA) as a secondary validation step, which relies on the overall electron density of the core rather than localized basicity.

TLC_Workflow Start Developed TLC Plate (Solvent Evaporated) UV254 UV 254 nm (Non-destructive) Start->UV254 UV365 UV 365 nm (Conjugation Check) Start->UV365 Result1 Dark Spot on Green (Mark with Pencil) UV254->Result1 Stain Chemical Staining (Destructive) Dragendorff Dragendorff's Reagent (N-Heterocycle Specific) Stain->Dragendorff Primary PMA Phosphomolybdic Acid (General Redox) Stain->PMA Secondary/Fallback Result2 Orange/Brown Spot Dragendorff->Result2 Result3 Blue/Green Spot PMA->Result3 Result1->Stain Proceed to

Decision matrix for TLC visualization of pyrazolo[5,1-b]oxazole derivatives.

Quantitative Data & Method Comparison

Visualization TechniqueMechanism of ActionVisual ResultEst. Sensitivity (LOD)Specificity Profile
UV Absorption (254 nm) π→π∗ and n→π∗ transitions quench plate fluorescenceDark spot on green background~0.1 µgLow (Detects all conjugated systems)
Dragendorff's Reagent Heavy metal ion-pair complexation with basic pyrazole nitrogenOrange/red-brown spot on yellow~1-5 µgHigh (Specific to basic N-heterocycles)
Phosphomolybdic Acid (PMA) Reduction of Mo6+ to Mo5+ by electron-rich heterocycleBlue/green spot on yellow~0.5 µgLow (General redox/oxidizable groups)
Iodine Vapor Reversible charge-transfer complexation with π -electronsYellow/brown spot (transient)~0.5 µgModerate (Broadly reactive)

Step-by-Step Experimental Protocols

Protocol A: Non-Destructive UV Visualization (Primary Validation)
  • Elution & Drying: Elute the TLC plate (Silica gel 60 F254) in the optimized solvent system. Remove the plate and allow the mobile phase to evaporate completely in a fume hood. Residual solvent (especially aromatics like toluene) will cause false background quenching.

  • Short-Wave UV (254 nm): Place the dried plate under a 254 nm UV lamp. Identify the pyrazolo[5,1-b]oxazole derivatives as dark spots against the bright green fluorescent background. Lightly outline the spots with a soft graphite pencil 4.

  • Long-Wave UV (365 nm): Switch the lamp to 365 nm. Highly conjugated tri-arylated derivatives may exhibit intrinsic fluorescence (typically bright blue or green). Record these observations as they serve as excellent structural identification markers.

Protocol B: Dragendorff's Reagent Staining (Secondary Validation)

This stain confirms the presence of the basic nitrogen within the pyrazole ring.

  • Reagent Preparation:

    • Solution A: Dissolve 0.85 g of basic bismuth nitrate in 10 mL of glacial acetic acid and 40 mL of distilled water.

    • Solution B: Dissolve 8.0 g of potassium iodide (KI) in 20 mL of distilled water.

    • Working Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of distilled water 5.

  • Application: In a well-ventilated fume hood, use a glass atomizer to apply a fine, even mist of the working solution over the UV-marked TLC plate. Avoid oversaturating the silica, which can cause spots to diffuse.

  • Observation: Pyrazolo[5,1-b]oxazole derivatives will immediately appear as bright orange or red-brown spots against a pale yellow background. Heating is not required.

Protocol C: Phosphomolybdic Acid (PMA) Staining (Fallback Validation)

Use this protocol if the basicity of the pyrazole nitrogen is compromised by electron-withdrawing substituents, rendering Dragendorff's reagent ineffective.

  • Reagent Preparation: Dissolve 10 g of Phosphomolybdic acid in 100 mL of absolute ethanol [[5]](). Store in a dark bottle at 4°C. Discard if the solution turns green.

  • Application: Dip the developed and thoroughly dried TLC plate into the PMA solution using forceps, or spray evenly until the plate is bright yellow. Wipe excess reagent from the back of the plate.

  • Thermal Activation: Heat the plate using a heat gun or place it on a hot plate set to 120°C for 2-3 minutes 6.

  • Observation: Active compounds will reduce the reagent, appearing as dark blue, green, or brown spots on a yellow-green background 4.

Troubleshooting & Best Practices

  • Fading Spots: Dragendorff complexes are sensitive to ambient moisture and oxidation, causing the orange/brown spots to fade over time. Always document the plate photographically immediately after staining.

  • False Positives with PMA: PMA is highly sensitive and will react with trace solvent impurities (e.g., acetone, ethyl acetate) if the plate is not fully dried. Ensure complete solvent evaporation prior to staining.

  • Over-heating Anomalies: When using a heat gun for PMA activation, keep the heat source moving. Localized overheating can char the silica binder or the compound itself, leading to ambiguous black spots 6.

References

  • Thin Layer Chromatography , University of Illinois, [Link]

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions , ResearchGate, [Link]

  • WO/2010/015628 PYRAZOLO[5,1-B] OXAZOLE DERIVATIVES AS CRF1 ANTAGONISTS , WIPO,[Link]

  • 2.3F: Visualizing TLC Plates , Chemistry LibreTexts, [Link]

  • Visualizing a TLC plate , YouTube, [Link]

  • Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) , ResearchGate, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[5,1-b]oxazoles

Welcome to the Technical Support Center for the synthesis of pyrazolo[5,1-b]oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[5,1-b]oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis of these compounds. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Introduction to Pyrazolo[5,1-b]oxazole Synthesis

The synthesis of pyrazolo[5,1-b]oxazoles typically involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or a related 1,3-dielectrophile. A common starting material is 3-amino-5-methylpyrazole, which possesses two nucleophilic centers: the endocyclic N1 nitrogen and the exocyclic NH2 group. This dual reactivity is the primary source of challenges in regioselectivity, often leading to the formation of undesired isomers.

The reaction of 5-aminopyrazoles with various bielectrophilic moieties is a widely used method for the synthesis of fused pyrazoloazines.[1] However, controlling the reaction pathway to selectively obtain the desired pyrazolo[5,1-b]oxazole isomer requires careful consideration of the reaction conditions and the nature of the substrates.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of pyrazolo[5,1-b]oxazoles.

FAQ 1: My reaction is producing a mixture of isomers. How can I identify the desired pyrazolo[5,1-b]oxazole and the common isomeric side product?

Answer:

The most common side reaction in the synthesis of pyrazolo[5,1-b]oxazoles from 3-aminopyrazoles and β-dicarbonyl compounds is the formation of the isomeric pyrazolo[1,5-a]pyrimidine. This occurs due to the two possible modes of cyclization.

Mechanism of Isomer Formation:

The reaction begins with the initial condensation of the 3-aminopyrazole with one of the carbonyl groups of the β-dicarbonyl compound. The subsequent intramolecular cyclization can proceed via two pathways:

  • Pathway A (Desired): The exocyclic amino group attacks the second carbonyl group, leading to the formation of the pyrazolo[5,1-b]oxazole ring.

  • Pathway B (Side Reaction): The endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group, resulting in the formation of the isomeric pyrazolo[1,5-a]pyrimidine. The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a well-established route to pyrazolo[1,5-a]pyrimidines.[2][3][4]

Visualizing the Reaction Pathways:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Products 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Enaminone Intermediate Enaminone Intermediate 3-Amino-5-methylpyrazole->Enaminone Intermediate beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Enaminone Intermediate Pyrazolo[5,1-b]oxazole Pyrazolo[5,1-b]oxazole Enaminone Intermediate->Pyrazolo[5,1-b]oxazole Pathway A (Desired) Pyrazolo[1,5-a]pyrimidine (Isomer) Pyrazolo[1,5-a]pyrimidine (Isomer) Enaminone Intermediate->Pyrazolo[1,5-a]pyrimidine (Isomer) Pathway B (Side Reaction)

Caption: Reaction pathways leading to the desired product and an isomeric side product.

Identification and Characterization:

A combination of chromatographic and spectroscopic techniques is essential for distinguishing between the two isomers.

  • Thin-Layer Chromatography (TLC): The two isomers will likely have different polarities and thus different Rf values. This can be used for initial reaction monitoring and for optimizing purification conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the newly formed ring will be distinct for each isomer. Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in the unambiguous assignment of the structure.

    • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic core will also differ significantly between the two isomers.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show differences that can aid in their identification.

FAQ 2: How can I control the regioselectivity of the reaction to favor the formation of the desired pyrazolo[5,1-b]oxazole?

Answer:

Controlling the regioselectivity is the key to a successful synthesis. The outcome of the reaction is highly dependent on the reaction conditions.

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterCondition Favoring Pyrazolo[5,1-b]oxazole (Pathway A)Condition Favoring Pyrazolo[1,5-a]pyrimidine (Pathway B)Rationale
Catalyst/Solvent Acidic conditions (e.g., acetic acid, p-TsOH) Basic conditions (e.g., piperidine, K₂CO₃) In acidic media, the endocyclic N1 of the pyrazole ring is protonated, reducing its nucleophilicity and favoring the attack from the exocyclic amino group.[1] Conversely, basic conditions can deprotonate the N1-H, increasing its nucleophilicity.
Temperature Lower temperatures may favor the kinetically controlled product.Higher temperatures can lead to the thermodynamically more stable product, which is often the pyrazolo[1,5-a]pyrimidine.
Substituents on β-Dicarbonyl Sterically bulky substituents on the β-dicarbonyl compound can influence the approach of the aminopyrazole and may favor one pathway over the other.Less sterically hindered β-dicarbonyls may lead to a mixture of products.

Experimental Protocol for Promoting Pyrazolo[5,1-b]oxazole Formation:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-amino-5-methylpyrazole in glacial acetic acid.

  • Addition of Dicarbonyl: Add 1.1 equivalents of the β-dicarbonyl compound to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

FAQ 3: I am getting a low yield of my desired product, and I see several other spots on my TLC plate. What are other possible side reactions?

Answer:

Besides the formation of the pyrazolo[1,5-a]pyrimidine isomer, other side reactions can occur, leading to a complex reaction mixture and low yields of the desired product.

  • Self-condensation of the β-dicarbonyl compound: Under certain conditions, particularly with strong bases or high temperatures, β-dicarbonyl compounds can undergo self-condensation reactions.

  • Formation of Michael Adducts: If the β-dicarbonyl compound is α,β-unsaturated, the aminopyrazole can act as a nucleophile in a Michael addition reaction, leading to open-chain adducts that may or may not cyclize. The reaction of 5-aminopyrazoles with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines.[5]

  • Decomposition: Both the starting materials and the product can be sensitive to harsh reaction conditions (strong acids/bases, high temperatures), leading to decomposition and the formation of tar-like materials.

Troubleshooting Low Yields and Multiple Side Products:

  • Optimize Reaction Temperature: Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is too slow.

  • Choice of Catalyst: If acidic conditions are not effective, try a milder Lewis acid catalyst.

  • Purity of Starting Materials: Ensure that your 3-aminopyrazole and β-dicarbonyl compound are pure. Impurities can lead to unexpected side reactions.

  • Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Troubleshooting Process:

G Low Yield/\nMultiple Products Low Yield/ Multiple Products Isomer Formation Isomer Formation Low Yield/\nMultiple Products->Isomer Formation Other Side Reactions Other Side Reactions Low Yield/\nMultiple Products->Other Side Reactions Decomposition Decomposition Low Yield/\nMultiple Products->Decomposition Adjust pH\n(Use Acidic Catalyst) Adjust pH (Use Acidic Catalyst) Isomer Formation->Adjust pH\n(Use Acidic Catalyst) Optimize Temperature\n(Start with Milder Conditions) Optimize Temperature (Start with Milder Conditions) Other Side Reactions->Optimize Temperature\n(Start with Milder Conditions) Use Purified Reagents/\nInert Atmosphere Use Purified Reagents/ Inert Atmosphere Decomposition->Use Purified Reagents/\nInert Atmosphere

Caption: A decision tree for troubleshooting common issues in pyrazolo[5,1-b]oxazole synthesis.

References

  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][6][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules. 2021. [Link]

  • Facile syntheses of novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused 5H-benzo[d]-pyrazolo[5,1-b][5][6]-oxazines and 1H-pyrazoles. Org Lett. 2011. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Daugavpils University. 2022. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J Org Chem. 2024. [Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Tetrahedron. 2007. [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Org Biomol Chem. 2014. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021. [Link]

  • CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. Chemistry of Heterocyclic Compounds. 2003. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. 2021. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 2022. [Link]

  • Synthesis of some new pyrazolo[5,1-c][6][7][8]triazine derivatives and computational study. Journal of Molecular Structure. 2017. [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Curr Org Synth. 2024. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Adv. 2018. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. 2008. [https://www.researchgate.net/publication/228514801_The_synthesis_of_new_pyrazolo15-a]pyrimidine_derivatives]([Link])

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. RSC Advances. 2014. [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. 2021. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Adv. 2022. [Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules. 2021. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Chinese Chemical Society. 2018. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Open Journal of Medicinal Chemistry. 2018. [Link]

  • Resonance structures of 3(5)-Amino-5(3)-methylpyrazole. ResearchGate. 2019. [Link]

  • Recent developments in aminopyrazole chemistry. ARKIVOC. 2005. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Welcome to the Technical Support Center for fused heteroaromatic building blocks. This guide is specifically engineered for researchers and drug development professionals facing isolation and purification bottlenecks wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fused heteroaromatic building blocks. This guide is specifically engineered for researchers and drug development professionals facing isolation and purification bottlenecks with Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7)[1].

The pyrazolo[5,1-b]oxazole core presents unique physicochemical challenges due to its fused nitrogen-oxygen system, tautomeric potential, and sensitive ester functionality[2]. Below, we break down the causality of these challenges and provide self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Core Principles & Causality (FAQs)

Q1: Why does Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate streak severely on standard silica gel TLC plates, even in highly non-polar solvent systems? A1: The causality lies in the basicity of the nitrogen atoms within the pyrazolo[5,1-b]oxazole fused ring. The lone pairs on these nitrogens act as strong hydrogen bond acceptors. Standard unbonded silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.5). When the basic nitrogens interact with these silanols, it causes irreversible adsorption and severe peak tailing. Solution: Neutralize the silica by adding 1–2% Triethylamine (TEA) to your mobile phase, or switch to an amine-functionalized (NH2) stationary phase to eliminate silanol interactions entirely.

Q2: During LC-MS analysis of my crude mixture, I observe a secondary peak with the exact same mass (m/z 195.1 [M+H]+). What is causing this isobaric interference? A2: Fused pyrazole systems are notorious for generating regioisomers and tautomeric intermediates during cycloaddition syntheses (such as intramolecular nitrile oxide cycloadditions)[2][3]. Depending on the substitution pattern of your hydrazine or alkyne precursors, the methyl group at C-3 may shift, or you may be observing a kinetic [1,5-a] fusion isomer rather than the thermodynamic [5,1-b] product. These isomers cannot be separated by standard flash chromatography and require optimized reverse-phase Prep-HPLC.

Q3: My compound degrades during the final concentration step after Prep-HPLC. How do I prevent this? A3: The ethyl carboxylate group at C-6 is highly electrophilic due to its conjugation with the electron-withdrawing heteroaromatic core. If you use a highly acidic mobile phase modifier (e.g., 0.1% TFA, pH < 2) combined with the heat of a rotary evaporator, the ester undergoes rapid acid-catalyzed hydrolysis to the corresponding carboxylic acid (m/z 167.1 [M+H]+). Solution: Shift to a near-neutral volatile buffer, such as 10 mM Ammonium Acetate (pH ~6.8), and remove solvents via lyophilization rather than applied heat.

Part 2: Troubleshooting Guide for Chromatography

Issue: Poor resolution between the target compound and synthetic byproducts on C18 columns.

  • Root Cause: The moderate polarity of the oxazole ring causes the compound to elute too quickly in standard Water/Acetonitrile gradients, compressing the separation window.

  • Intervention: Decrease the initial organic composition to 5% and employ a shallow gradient (e.g., 1% increase per minute). Switch from Acetonitrile to Methanol; Methanol provides different hydrogen-bonding selectivity (protic vs. aprotic), which often resolves co-eluting pyrazole isomers.

Issue: Compound precipitates in the HPLC injection loop.

  • Root Cause: Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate has limited solubility in highly aqueous loading buffers.

  • Intervention: Dissolve the crude sample in pure Dimethyl Sulfoxide (DMSO). DMSO acts as a universal solvent and prevents crashing out in the loop. Limit injection volumes to <5% of the column volume to prevent band broadening.

Part 3: Optimized Purification Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains an in-process quality control (QC) step that dictates whether the process can proceed, preventing the loss of valuable material.

Protocol A: Amine-Functionalized Normal Phase Flash Chromatography

Best for: Bulk cleanup of crude mixtures lacking closely eluting regioisomers.

  • Column Equilibration: Equilibrate an amine-functionalized silica cartridge (e.g., Biotage KP-NH) with 100% Hexane for 3 column volumes (CV).

  • Dry Loading: Dissolve the crude mixture in Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Load into a solid-load cartridge.

  • Gradient Elution: Run a gradient from 0% to 40% Ethyl Acetate in Hexane over 15 CV. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validating QC Step: Before pooling fractions, spot the apex fraction and the tailing edge fraction on an amine-TLC plate. If the Rf values match and no secondary spot is visible, the fractions are homogeneous. If a secondary spot appears in the tail, the fractions must be diverted to Protocol B.

  • Concentration: Pool validated fractions and concentrate via rotary evaporation with the water bath set strictly below 35°C to prevent thermal degradation.

Protocol B: Buffered Reverse-Phase Prep-HPLC

Best for: Resolving regioisomers and high-purity isolation (>98%).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in MS-grade Water (Adjust to pH 6.8).

    • Buffer B: MS-grade Methanol.

  • Injection: Filter the DMSO-dissolved sample through a 0.22 µm PTFE syringe filter. Inject onto a C18 Prep column (e.g., 21.2 x 250 mm, 5 µm).

  • Elution: Execute the shallow gradient detailed in Table 2.

  • Self-Validating QC Step: Immediately inject a 2 µL aliquot of the pooled target fractions into an analytical UPLC-MS. Causality Check: Verify the presence of m/z 195.1 and the strict absence of m/z 167.1. This validates that no ester hydrolysis occurred on-column.

  • Isolation: Flash-freeze the pooled fractions in liquid nitrogen and lyophilize for 48 hours to yield the pure powder.

Part 4: Workflow Visualization

PurificationWorkflow A Crude Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate B UPLC-MS Profiling (Identify Isomers & Impurities) A->B C Isomer Separation Required? B->C D Amine-Silica Flash Chromatography (Hexane/EtOAc) C->D No (Bulk cleanup) E Prep-HPLC (C18) (10mM NH4OAc / MeOH) C->E Yes (High resolution) G Rotary Evaporation (T < 35°C) D->G F Lyophilization (Avoid Heat) E->F H Final QC (NMR & LC-MS) F->H G->H

Decision tree and purification workflow for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Parameters Affecting Purification

ParameterValue / PropertyPurification Implication
Molecular Weight 194.19 g/mol Target mass for LC-MS tracking is m/z 195.1 [M+H]+.
LogP (Predicted) ~1.2 - 1.8Moderately polar; requires shallow organic gradients for RP-HPLC.
Functional Sensitivities C-6 Ethyl EsterProne to hydrolysis at pH < 3 or > 8. Avoid TFA and NH4OH.
Stationary Phase Interaction High Silanol AffinityMandates amine-capped silica or TEA modifiers for normal phase.

Table 2: Optimized Prep-HPLC Gradient for Isomer Resolution

Time (min)Flow Rate (mL/min)% Buffer A (10 mM NH4OAc)% Buffer B (Methanol)Curve Profile
0.020.0955Initial Hold
2.020.0955Isocratic
25.020.05050Shallow Linear
28.020.0595Column Wash
35.020.0955Re-equilibration

References

  • [2] Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI. URL:

  • [3] Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. URL:

  • [1] 858270-00-5_4-Methoxy-1,3-benzodioxol-2-oneCAS号 ... - CAS号查询. Chemsrc. URL:

  • *2223041-71-0 | 1-

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fused Heterocyclic Ring Synthesis

Welcome to the Technical Support Center for Fused Heterocyclic Ring Synthesis. The construction of complex fused heterocycles—such as indoles, isoquinolines, and thienopyrimidines—is foundational to modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fused Heterocyclic Ring Synthesis. The construction of complex fused heterocycles—such as indoles, isoquinolines, and thienopyrimidines—is foundational to modern drug discovery. However, these annulation and cross-coupling strategies are frequently plagued by competing mechanistic pathways that generate regioisomers, dehalogenated species, and polymerized byproducts.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the causality of byproduct formation and provides field-proven, self-validating protocols to rescue failing syntheses.

Diagnostic Workflow for Heterocycle Synthesis

Before adjusting your reaction parameters, use the diagnostic logic below to categorize your byproduct profile.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / 1H-NMR) Isomers Regioisomers Detected? Start->Isomers Dehal Dehalogenation / Homocoupling? Isomers->Dehal No IsoFix Optimize Enolization / Use Chiral Auxiliaries Isomers->IsoFix Yes Poly Polymerization / Degradation? Dehal->Poly No DehalFix Tune Pd-Ligand Sterics / Switch to Non-Hydridic Base Dehal->DehalFix Yes PolyFix Lower Temperature / Increase Dilution Poly->PolyFix Yes

Figure 1: Diagnostic workflow for identifying and resolving fused heterocycle byproducts.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting a mixture of regioisomers in my Pictet-Spengler reaction with meta-substituted phenethylamines, and how can I control it?

Mechanistic Rationale: When synthesizing tetrahydroisoquinolines via the Pictet-Spengler reaction using meta-substituted phenethylamines (e.g., 3-methoxyphenethylamine), the aromatic ring possesses two nucleophilic sites (ortho and para to the electron-donating group) capable of attacking the electrophilic iminium ion. Because the steric differentiation between these two sites is minimal, cyclization lacks regiocontrol, yielding a roughly 1:1 mixture of regioisomers[1]. Furthermore, the reaction often proceeds through a transient spiroindolenine intermediate; the shape of the potential energy surface dictates whether this intermediate productively migrates to the desired isomer or reverts to an off-cycle equilibrium[2].

Resolution: Regioselectivity cannot be effectively controlled by temperature alone in these substrates. You must bias the transition state sterically or electronically. Utilizing a chiral auxiliary (such as a Schöllkopf auxiliary) on the amine, or employing a bulky chiral Brønsted acid catalyst (e.g., BINOL-derived phosphoric acids), sterically blocks one trajectory of the iminium attack, driving the formation of a single regioisomer[1].

Q2: In my Fischer Indole Synthesis, I am observing halogenated indole byproducts and poor regioselectivity with unsymmetrical ketones. How do I fix this?

Mechanistic Rationale: Traditional Fischer indolizations utilize strong Brønsted acids (HCl, H₂SO₄) or Lewis acids. If your phenylhydrazine is electron-rich (e.g., methoxy-substituted), the halogen anion from the acid catalyst can act as a nucleophile, substituting the methoxy group and yielding a halogenated indole byproduct. Concurrently, unsymmetrical ketones can enolize in two directions prior to the [3,3]-sigmatropic rearrangement, leading to regioisomeric indoles.

Resolution: Abandon halogenated acid catalysts. Transition to a Low Melting Mixture (LMM) system, such as L-(+)-tartaric acid and dimethylurea (TA-DMU). The TA-DMU melt acts as both the solvent and the catalyst. This mild, halogen-free environment completely suppresses halogenation and provides excellent regioselectivity by thermodynamically favoring the most stable enamine intermediate prior to cyclization[3].

Q3: During the synthesis of thienopyrimidines via Buchwald-Hartwig amination, I observe massive dehalogenation of my aryl halide instead of the desired C-N coupling. What causes this?

Mechanistic Rationale: Hydrodehalogenation (yielding Ar-H) is the most notorious competing pathway in Pd-catalyzed annulations. After the oxidative addition of the aryl halide to form the Pd(II)-aryl complex, the catalytic cycle can diverge. If the coordination of the amine is slow (due to steric bulk) or if the base/solvent acts as a hydride donor, the Pd(II) intermediate undergoes β-hydride elimination. Subsequent reductive elimination yields the dehalogenated byproduct[4]. Bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) are known to exacerbate this side reaction, particularly with electron-rich or highly functionalized aryl halides[5][6].

BHCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base BetaHyd β-Hydride Transfer (from Base/Amine) OxAdd->BetaHyd Slow Amine Coord. RedElim Reductive Elimination (Desired Product) AmineCoord->RedElim RedElim->Pd0 Product Dehal Hydrodehalogenation (Ar-H Byproduct) BetaHyd->Dehal Dehal->Pd0 Ar-H

Figure 2: Buchwald-Hartwig catalytic cycle illustrating the competing dehalogenation pathway.

Resolution: To outcompete dehalogenation, you must accelerate the rate of reductive elimination. Switch to a weaker, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) and employ a bulky, electron-rich biaryl phosphine ligand (such as XPhos or BrettPhos). These ligands enforce a geometry that dramatically accelerates C-N bond formation over off-cycle hydride transfer[4]. Additionally, changing the solvent from toluene to dioxane can improve the solubility of polar heterocyclic intermediates, further suppressing dehalogenation[6].

Quantitative Data: Condition Optimization for Byproduct Mitigation

The following table summarizes empirical data for optimizing fused heterocycle syntheses to minimize specific byproducts.

Reaction TypeTarget ScaffoldDominant ByproductTraditional ConditionOptimized ConditionMechanistic Rationale
Fischer Indole 2,3-Disubstituted IndolesHalogenated IndolesHCl / Ethanol, RefluxL-(+)-Tartaric Acid / DMU Melt, 70°CEliminates nucleophilic halogens; stabilizes enamine intermediate[3].
Pictet-Spengler TetrahydroisoquinolinesOrtho/Para RegioisomersTFA / DCM, Room TempChiral Phosphoric Acid (10 mol%), Toluene, -20°CSteric shielding of one nucleophilic trajectory during iminium attack[1].
Buchwald-Hartwig Thieno[3,2-d]pyrimidinesHydrodehalogenation (Ar-H)Pd(OAc)₂, PPh₃, NaOtBu, ToluenePd₂(dba)₃, XPhos, Cs₂CO₃, DioxaneBulky biaryl ligand accelerates reductive elimination; weaker base prevents hydride transfer[4][6].
Self-Validating Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis in TA-DMU Melt

Objective: Synthesize 2,3-disubstituted indoles without halogenated byproducts.

  • Preparation of the Melt: In a round-bottom flask, combine L-(+)-tartaric acid (TA) and dimethylurea (DMU) in a 3:7 molar ratio. Heat to 70°C until a clear, homogeneous melt forms.

  • Reagent Addition: Add the unsymmetrical ketone (1.0 equiv) and the substituted phenylhydrazine (1.0 equiv) directly into the melt. Stir vigorously at 70°C.

  • Self-Validating Checkpoint: After 30 minutes, withdraw a 5 µL aliquot and dissolve in 1 mL of methanol. Analyze via LC-MS.

    • Validation Criteria: The mass of the hydrazone intermediate should be absent. The chromatogram should show a single major peak corresponding to the desired indole mass. If two peaks with the target mass are present (regioisomers), lower the melt temperature to 60°C to increase thermodynamic control.

  • Workup: Cool the mixture to room temperature (the melt will solidify). Add water and extract with ethyl acetate. The TA-DMU mixture remains in the aqueous layer and can be recycled.

Protocol 2: Suppressing Dehalogenation in Pd-Catalyzed Amination

Objective: Couple an electron-rich heterocyclic aryl chloride with a secondary amine while avoiding Ar-H formation.

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the heterocyclic aryl chloride (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE septum cap.

  • Reaction Execution: Remove the vial from the glovebox and heat to 90°C in an oil bath with vigorous stirring (800 rpm) to ensure the heterogeneous base is well-dispersed.

  • Self-Validating Checkpoint: At the 2-hour mark, pierce the septum with an argon-purged syringe and withdraw a 10 µL aliquot. Quench immediately in 100 µL of acetonitrile and analyze via LC-MS.

    • Validation Criteria: Calculate the ratio of the product mass [M+H]+ to the dehalogenated mass [Ar−H+H]+ . The system is validated and proceeding correctly if the ratio is >95:5. If the Ar-H mass is dominant (>20%), immediately halt the reaction. This indicates the amine coordination is failing; re-evaluate the steric bulk of the amine or switch to a more active pre-catalyst like the XPhos Pd G3 palladacycle.

  • Isolation: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts, then purify via flash chromatography.

References
  • [1] Fischer Indole Synthesis in Low Melting Mixtures | Organic Letters. acs.org.
  • [3] Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. acs.org.
  • [4] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. rsc.org.
  • [5] Unified Mechanistic Understandings of Pictet-Spengler Reactions. researchgate.net.
  • [6] Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. nih.gov.

Sources

Optimization

Technical Support Center: Resolving Ambiguous Spectroscopic Data for Pyrazolo[5,1-b]oxazole Isomers

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of fused bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center.

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of fused bicyclic heterocycles. The synthesis of pyrazolo[5,1-b]oxazoles—whether via classical condensation of polysubstituted pyrazoles with α -haloketones or through modern palladium-catalyzed C-H activation [1]—notoriously yields regioisomers.

Because the [5,1-b] fusion creates a highly delocalized π -system, standard 1D 1 H and 13 C NMR spectra often present overlapping signals or ambiguous chemical shifts that make distinguishing between C-2, C-3, C-6, and C-7 substituted isomers nearly impossible.

This guide provides a definitive, self-validating troubleshooting workflow to resolve these ambiguities using advanced 2D NMR, 15 N spectroscopy, and crystallographic techniques.

Troubleshooting Guide: Step-by-Step Resolution Workflow

Phase 1: The Baseline & The Ambiguity (1D NMR & HRMS)
  • The Problem: You have synthesized a substituted pyrazolo[5,1-b]oxazole. HRMS confirms the exact mass, but 1 H NMR shows aromatic singlets that could belong to either the oxazole or pyrazole ring.

  • The Causality: The electron-withdrawing nature of the bridgehead nitrogen (N-4) and oxygen (O-1) heavily deshields both rings. Relying on empirical chemical shift rules (like standard additivity models) fails here because the cross-ring conjugation in the 5-5 fused system [2] unpredictably alters electron density.

  • Actionable Step: Do not attempt to assign regioisomers based solely on 1D 13 C shifts. Proceed immediately to Phase 2.

Phase 2: The Workhorse (2D NMR - HMBC & NOESY)
  • The Protocol:

    • Acquire a 1 H- 13 C HSQC spectrum: This is your control. Use it to identify all protonated carbons ( 1JCH​ ). Self-Validation Rule: Any cross-peak in your subsequent HMBC that also appears in the HSQC must be flagged as a 1J breakthrough and ignored for long-range mapping.

    • Acquire a 1 H- 13 C HMBC spectrum: Optimize the long-range coupling delay for nJCH​=8 Hz (standard for aromatic systems).

    • Map the Bridgehead Carbons: Look for 3JCH​ correlations from your substituent protons (e.g., a methyl group or an aryl ring) to the unprotonated bridgehead carbons (C-3a and C-7a).

  • The Causality: 3JCH​ couplings are typically much stronger than 2JCH​ couplings in these heterocycles. If a substituent is at C-2, its protons will show a strong 3J correlation to C-3a. If it is at C-7, it will correlate to C-7a.

Phase 3: The Definitive Heteroatom Map ( 1 H- 15 N HMBC)
  • The Problem: What if the carbon shifts of C-3a and C-7a are too close to distinguish, or the molecule is heavily substituted?

  • The Protocol:

    • Acquire a 1 H- 15 N HMBC spectrum. Natural abundance is usually sufficient if the sample concentration is >10 mg/mL in a 5mm probe, though a cryoprobe is recommended.

    • Set the long-range coupling evolution time to ~50 ms (optimizing for JHN​=10 Hz).

  • The Causality: Pyrazolo[5,1-b]oxazoles contain two nitrogens: N-4 (bridgehead, typically more shielded) and N-5 (pyrazole type, typically more deshielded). A proton at C-6 will show a strong 2JHN​ or 3JHN​ to N-5, whereas a proton at C-3 will correlate to N-4 [3]. This provides a completely orthogonal data set to the carbon HMBC.

Phase 4: The Gold Standard (X-Ray Crystallography)

If NMR data remains ambiguous due to severe signal overlap or a lack of protonated adjacent carbons (e.g., fully perfluorinated or sterically hindered rings), you must grow single crystals.

  • The Protocol: Dissolve the compound in a minimum amount of dichloromethane and layer it carefully with hexane. Allow slow diffusion at 4°C. The resulting solid-state structure will unambiguously assign the absolute configuration and regioisomer.

Data Presentation: Diagnostic NMR Correlations

The following table summarizes the expected diagnostic 2D NMR correlations for differentiating a C-2 substituted vs. a C-7 substituted pyrazolo[5,1-b]oxazole (assuming a methyl substituent for simplicity).

Structural FeatureIsomer A: 2-Methylpyrazolo[5,1-b]oxazoleIsomer B: 7-Methylpyrazolo[5,1-b]oxazoleCausality / Rationale
HMBC (Methyl to Core) CH 3​ C-2 ( 2J ), C-3 ( 3J ) CH 3​ C-7 ( 2J ), C-6 ( 3J ) , C-7a ( 3J ) The C-7 methyl has a direct 3J path to the bridgehead C-7a. The C-2 methyl does not easily correlate to a bridgehead.
NOESY (Through-Space) CH 3​ H-3 (Strong)CH 3​ H-6 (Strong)Confirms spatial proximity of the substituent to the adjacent ring proton.
15 N HMBC H-3 N-4 ( 2J )H-6 N-5 ( 2J )N-4 and N-5 have distinct chemical shifts (~150 ppm vs ~250 ppm respectively), definitively anchoring the proton's location.

Experimental Workflow Visualization

Below is the logical decision tree for resolving these isomers in the laboratory.

Workflow Start Synthesize Pyrazolo[5,1-b]oxazole (Potential Regioisomers) Step1 1D NMR (1H, 13C) & HRMS Confirm Mass & Purity Start->Step1 Decision1 Are signals distinct and unambiguous? Step1->Decision1 Resolved1 Isomer Resolved (Rare for novel scaffolds) Decision1->Resolved1 Yes Step2 2D NMR: HMBC & NOESY Map 3J C-H couplings Decision1->Step2 No Decision2 Can bridgehead carbons be assigned? Step2->Decision2 Resolved2 Isomer Resolved (Common) Decision2->Resolved2 Yes Step3 1H-15N HMBC Map N4/N5 correlations Decision2->Step3 No Decision3 Is N-correlation conclusive? Step3->Decision3 Resolved3 Isomer Resolved (High Confidence) Decision3->Resolved3 Yes Step4 X-Ray Crystallography Grow single crystals Decision3->Step4 No Resolved4 Absolute Configuration Confirmed Step4->Resolved4

Caption: Decision tree for the spectroscopic resolution of pyrazolo[5,1-b]oxazole regioisomers.

Frequently Asked Questions (FAQs)

Q: Why do my 1 H NMR signals for the oxazole and pyrazole protons overlap so heavily in CDCl 3​ ? A: The highly conjugated nature of the 5-5 fused system causes similar magnetic anisotropy across both rings. Troubleshooting: Exploit Aromatic Solvent Induced Shifts (ASIS). Switch your solvent from CDCl 3​ to C 6​ D 6​ or Pyridine- d5​ . The differential solvation of the more polar pyrazole face versus the oxazole face will often pull overlapping singlets apart, allowing for clean 1D selective NOE or NOESY irradiation.

Q: Can I use Mass Spectrometry (MS/MS) to differentiate these regioisomers? A: Generally, no. While HRMS is vital for confirming the empirical formula, MS/MS fragmentation of pyrazolo[5,1-b]oxazoles often proceeds via the ejection of CO or N 2​ regardless of substitution patterns. The fused core is highly stable, and the resulting radical cations rearrange rapidly. NMR or X-ray must be your primary tools.

Q: My 15 N HSQC shows no signals, but my 15 N HMBC does. Is my spectrometer broken? A: No, your spectrometer is functioning perfectly. HSQC detects directly attached protons ( 1JHN​ ). The pyrazolo[5,1-b]oxazole core (specifically N-4 and N-5) does not possess any N-H bonds; both nitrogens are fully integrated into the aromatic fusion or act as a bridgehead. Therefore, only long-range correlations ( 2J and 3J ) will appear, which are exclusively detected by the HMBC pulse sequence.

Q: The literature suggests tautomerism might be confusing my spectra. Is this possible? A: Unlike isolated pyrazoles which exhibit rapid annular tautomerism (prototropy), the fully formed pyrazolo[5,1-b]oxazole bicyclic system is "locked" because the nitrogens are either tertiary (bridgehead) or lack a proton. If you are seeing peak broadening or doubling, you are likely observing a mixture of regioisomers formed during the cyclization step, not tautomers.

References

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions Source: ResearchGate URL:1

  • Compr. Heterocyclic Chem. III Vol.11 Bicyclic 5-5 and 5-6 Fused Ring Systems with at least One Bridgehead Heteroatom Source: EPDF URL:2

  • PYRAZOLOXAZOLE COMPOUND - European Patent Office - EP 2487177 A1 Source: Google APIs / EPO URL:3

Sources

Troubleshooting

Stability issues with Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in solution. Our goal i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is primarily influenced by three key factors based on its structure:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid.[1][2][3]

  • Ring Stability: The fused pyrazolo[5,1-b]oxazole ring system, while generally stable, can be susceptible to cleavage under harsh conditions. The oxazole ring, in particular, can undergo hydrolytic ring-opening.[4][5]

  • Photodegradation: Fused heterocyclic compounds can be sensitive to light, especially UV radiation, which can initiate degradation reactions.[5][6]

Q2: What are the visible signs of degradation?

A2: Degradation may manifest in several ways:

  • Physical Appearance: A noticeable change in the color or clarity of the solution (e.g., turning yellow or becoming cloudy).

  • Precipitation: The formation of a precipitate may indicate that a degradation product is less soluble in the chosen solvent.

  • Analytical Changes: When analyzed by chromatography (e.g., HPLC), signs of degradation include a decrease in the area of the main compound peak and the appearance of new peaks, often at different retention times.[7]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, storing the compound in solution is generally not recommended for the long term.[7] If short-term storage is necessary, the following conditions are advised.

ParameterRecommendationRationale
Temperature 2-8°C (Short-term) -20°C or -80°C (Long-term)Reduces the rate of chemical degradation, including hydrolysis.[7]
Light Store in amber vials or protect from light with foil.Prevents light-induced degradation (photolysis).[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.[5]
Container Use tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and exposure to air/moisture.[7]

Q4: Which solvents are recommended for preparing solutions?

A4: The choice of solvent is critical. For maximal stability, dry, aprotic solvents such as DMSO or DMF are generally preferred over aqueous or protic solvents (like ethanol or methanol), especially for stock solutions. The polarity of the solvent can significantly influence the stability of heterocyclic compounds.[8][9][10] Always use high-purity, anhydrous-grade solvents.

Troubleshooting Guide: Stability Issues in Solution

This guide provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.

Issue 1: Rapid Loss of Compound in Aqueous Buffers
  • Symptoms:

    • Significant decrease in the parent peak area in HPLC analysis over a short period (hours to days).

    • Appearance of one or more new, often more polar, peaks in the chromatogram.

    • A drift in the pH of the solution.

  • Probable Cause:

    • Hydrolysis of the Ethyl Ester: This is the most likely cause. The reaction is accelerated at pH extremes. Basic conditions promote irreversible saponification to a carboxylate salt, while acidic conditions catalyze a reversible hydrolysis to the carboxylic acid.[1][3][11]

    • Oxazole Ring Cleavage: Under more forceful acidic or basic conditions, the oxazole ring itself may undergo hydrolytic cleavage.[5]

  • Troubleshooting Workflow & Solutions:

A Symptom: Rapid degradation in aqueous buffer B Step 1: Analyze pH Is pH < 6 or > 8? A->B Investigate C Yes B->C D No B->D E Solution: - Adjust pH to 6.0-7.5 - Use a buffer with high buffering capacity - Prepare solutions fresh C->E Probable Cause: Acid/Base Hydrolysis F Step 2: Check Temperature Are experiments run at elevated temperatures? D->F G Yes F->G H Solution: - Lower experimental temp. - Keep solutions on ice - Perform kinetic analysis to understand temp. effect F->H Probable Cause: Thermal Degradation G->H I Step 3: Consider Solvent - Can a co-solvent be used? - Is water essential? G->I No J Solution: - Use a mixed aqueous/ organic solvent (e.g., buffer with 5-10% DMSO/acetonitrile) to reduce water activity. I->J Yes Parent Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate AcidProd 3-methylpyrazolo[5,1-b]oxazole-6-carboxylic acid Parent->AcidProd Hydrolysis (H₂O, H⁺ or OH⁻) RingOpen α-Acylamino Ketone Intermediate (from Oxazole Cleavage) Parent->RingOpen Harsh Hydrolysis (Strong Acid/Base) Ethanol Ethanol Parent->Ethanol

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols

To formally assess stability, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways. [12][13][14]

Protocol: Forced Degradation Study

This protocol provides a framework. Concentrations and time points should be optimized for your specific analytical method.

  • Objective: To identify the degradation pathways of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate under hydrolytic, oxidative, photolytic, and thermal stress.

  • Materials:

    • Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

    • HPLC-grade acetonitrile and water

    • 0.1 M HCl, 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • Calibrated HPLC system with a suitable column (e.g., C18)

    • Photostability chamber (ICH Q1B compliant)

    • Calibrated oven

  • Procedure Workflow:

G cluster_conditions Stress Conditions (Target ~5-20% degradation) start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis Add 0.1 M HCl Incubate at 60°C start->acid Dilute stock into stressor solutions base Base Hydrolysis Add 0.1 M NaOH Incubate at RT start->base Dilute stock into stressor solutions oxid Oxidation Add 3% H₂O₂ Incubate at RT start->oxid Dilute stock into stressor solutions therm Thermal Incubate solution at 60°C start->therm Dilute stock into stressor solutions photo Photolytic Expose to light (ICH Q1B) (Include dark control) start->photo Dilute stock into stressor solutions analysis Analyze Samples by HPLC (e.g., at t=0, 2, 4, 8, 24h) acid->analysis Take time points base->analysis Take time points oxid->analysis Take time points therm->analysis Take time points photo->analysis Take time points eval Evaluate Data: - Calculate % degradation - Check for peak purity - Perform mass balance analysis->eval

Caption: Workflow for a forced degradation study.

  • Step-by-Step Method:

    • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

    • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

      • Acidic: Mix with 0.1 M HCl. Incubate at 60°C.

      • Basic: Mix with 0.1 M NaOH. Keep at room temperature. Note: This reaction can be very fast.

      • Oxidative: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

      • Thermal: Mix with a 50:50 acetonitrile:water solution. Incubate at 60°C, protected from light.

      • Photolytic: Place a solution in a clear vial inside a photostability chamber. Wrap a control sample in foil and place it alongside.

    • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Quench the acid/base reactions by neutralizing the pH before analysis.

    • Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

    • Data Evaluation:

      • Calculate the percentage of the parent compound remaining.

      • Determine the relative percentage of each new degradation peak.

      • Ensure the total peak area (mass balance) is conserved to account for all products.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively manage the stability challenges associated with Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, leading to more reliable and accurate scientific outcomes.

References

  • 15

  • 8

  • 9

  • 16

  • 17

  • 18

  • 10

  • 19

  • 1

  • 20

  • 7

  • 21

  • 11

  • 6

  • 22

  • 2

  • 3

  • 23

  • 24

  • 4

  • 5

  • 12

  • [Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c]o[8][15]xazoles via Intramolecular Nitrile Oxide Cycloaddition - MDPI]()

  • 13

  • 25

  • 14

  • 26

  • 27

  • 28

  • [Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c]b[8][15][16]enzotriazine 5-Oxides]()

  • [Pyrazolo[5,1-c]t[8][15][16]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - MDPI]()

  • 29

  • 30

  • 31

  • 32

  • 33

  • 34

  • 35

  • 36

  • 37

  • [Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[8][15][16]riazoles - MDPI]()

Sources

Optimization

Technical Support Center: Preventing Pyrazolo[5,1-b]oxazole Degradation During Workup

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and unexplained byproducts when synthesizing pyrazolo[5,1-b]oxazole de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and unexplained byproducts when synthesizing pyrazolo[5,1-b]oxazole derivatives. These fused bicyclic systems are highly valuable in medicinal chemistry[1], but their electron-rich nature and bridgehead heteroatoms make them uniquely sensitive to standard laboratory workup conditions.

This guide moves beyond basic protocols to explain the chemical causality behind heterocycle degradation, providing you with a self-validating framework to ensure maximum product recovery.

Troubleshooting FAQs: Understanding the Causality of Degradation

Q1: Why does my pyrazolo[5,1-b]oxazole compound degrade into an amino ketone during aqueous extraction?

A: This is a classic case of acid-catalyzed hydrolysis. The oxazole ring is a weak base, with its conjugate acid possessing a pKa of approximately 0.8[2]. When you wash your organic layer with strong aqueous acids (e.g., 1.0 N HCl) to remove amine impurities, the nitrogen atom in the oxazole ring protonates.

The Causality: Protonation drastically increases the electrophilicity of the adjacent C2 carbon. This triggers a nucleophilic attack by water, forming a tetrahedral intermediate. The ring subsequently opens and tautomerizes, irreversibly yielding an amino ketone degradant[3]. The Fix: Always quench and wash at a neutral to mildly basic pH (7.0–8.5) using saturated aqueous sodium bicarbonate ( NaHCO3​ ).

Q2: I observe significant product loss and darkening during solvent removal on the rotary evaporator. What is happening?

A: You are likely observing thermal and oxidative degradation. Pyrazolo[5,1-b]oxazoles are electron-rich systems. Prolonged exposure to heat in the presence of atmospheric oxygen can induce oxidative cleavage or thermal rearrangement of the bridgehead system. The Causality: High water-bath temperatures provide the activation energy required for ambient oxygen to interact with the electron-dense pyrazole-oxazole junction. The Fix: Keep the rotary evaporator water bath strictly below 35 °C. If your compound is highly substituted with electron-donating groups, backfill the rotary evaporator with an inert gas (Nitrogen or Argon) immediately after concentration.

Q3: My compound survives the extraction but degrades on the silica gel column. How can I prevent this?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5). While this acidity is mild, the high surface area of the silica combined with prolonged retention times is sufficient to catalyze the slow hydrolysis of the oxazole moiety. The Causality: The silanol groups on the stationary phase act as Brønsted acids, initiating the same C2-nucleophilic attack mechanism seen in aqueous acidic workups. The Fix: Pre-treat (neutralize) your silica gel by flushing the packed column with 1–2% triethylamine (TEA) in your non-polar starting solvent before loading the sample.

Quantitative Data: Impact of Workup Conditions on Recovery

To illustrate the critical nature of these parameters, below is a comparative data summary of pyrazolo[5,1-b]oxazole recovery rates subjected to various workup environments.

Workup ConditionLocal pH EnvironmentEvaporation TempObserved Recovery (%)Primary Degradation Pathway
1.0 N HCl Wash, MgSO4​ dryingStrongly Acidic (pH < 2)45 °C< 40%Rapid acid-catalyzed ring opening[3]
H2​O Wash, MgSO4​ dryingMildly Acidic (pH ~5-6)40 °C70 - 75%Slow hydrolysis / Thermal degradation
Sat. NaHCO3​ , Na2​SO4​ drying Slightly Basic (pH ~8) 30 °C > 95% None (Optimal Conditions)

(Note: Magnesium sulfate ( MgSO4​ ) is slightly acidic and can trigger degradation during prolonged drying times. Sodium sulfate ( Na2​SO4​ ) is strictly neutral and is the mandatory drying agent for this scaffold).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your workflow, this protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, you can isolate exactly where a failure occurs if yields drop.

Step-by-Step Optimized Workup Methodology

Step 1: Mild Quenching

  • Action: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO3​ dropwise until the aqueous phase stabilizes at pH 7.5–8.0.

  • Causality: Prevents the exothermic spike and acidic environment that trigger C2-nucleophilic attack.

Step 2: Extraction

  • Action: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Validation Checkpoint 1: Take a 10 µL aliquot of the combined organic layers, dilute in 1 mL Acetonitrile, and run a rapid LC-MS. Pass criteria: Presence of the intact parent mass [M+H]+ and absence of the +18 Da mass (which would indicate water addition/ring opening).

Step 3: Washing and Neutral Drying

  • Action: Wash the combined organic layers once with brine to remove residual water. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) and stir gently for 10 minutes. Filter the drying agent.

  • Causality: Na2​SO4​ is chosen over MgSO4​ to strictly avoid introducing Lewis/Brønsted acidity prior to the thermal stress of concentration.

Step 4: Controlled Concentration

  • Action: Transfer the filtrate to a round-bottom flask. Evaporate the solvent under reduced pressure using a water bath set to maximum 30 °C .

  • Action: Once the solvent is removed, immediately break the vacuum with Nitrogen gas.

  • Validation Checkpoint 2: Dissolve a fraction of the crude residue in CDCl3​ and acquire a crude 1H -NMR. Pass criteria: Sharp singlets in the aromatic region corresponding to the oxazole/pyrazole protons, confirming the bridgehead system survived thermal concentration.

Step 5: Neutralized Chromatography

  • Action: Pack the silica gel column using a solvent system containing 1% Triethylamine (TEA). Load the crude residue and elute using your optimized gradient.

Workflow & Degradation Pathway Visualization

WorkupWorkflow Crude Crude Pyrazolo[5,1-b]oxazole Acid Acidic Wash (pH < 3) Crude->Acid Improper Base Strong Base (pH > 10) Crude->Base Improper Opt Mild Quench (pH 7-8) Sat. NaHCO3 Crude->Opt Optimized Hydrolysis N-Protonation & C2 Nucleophilic Attack Acid->Hydrolysis Base->Hydrolysis Extract Extract (EtOAc/DCM) Dry over Na2SO4 Opt->Extract Degraded Ring-Opened Degradant (Amino Ketone) Hydrolysis->Degraded Concentrate Vacuum Concentration (T < 35°C) Extract->Concentrate Purified Intact Product Recovered (>95% Yield) Concentrate->Purified

Figure 1: Workflow for preventing pyrazolo[5,1-b]oxazole degradation during workup.

References

  • Title: Access to Mono‐, Di‐ and Tri‐(Het)
  • Title: Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions Source: Benchchem URL
  • Title: Oxazole Source: Wikipedia URL

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of the pyrazolo[5,1-b]oxazole bicyclic scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of the pyrazolo[5,1-b]oxazole bicyclic scaffold. Below, you will find a validated mechanistic workflow, troubleshooting FAQs, optimization data, and a self-validating experimental protocol.

Mechanistic Pathway Overview

Workflow SM1 Ethyl 5-hydroxy-1H-pyrazole -3-carboxylate Cond K2CO3, DMF 80°C, 4h SM1->Cond SM2 Chloroacetone SM2->Cond Int1 O-Alkylated Intermediate Cond->Int1 SN2 O-Alkylation Int2 Cyclized Hemiaminal Intermediate Int1->Int2 Intramolecular Cyclization Prod Crude Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate Int2->Prod Dehydration (-H2O) Purif Crystallization (EtOH/H2O) Prod->Purif Final Pure Product (>98% HPLC) Purif->Final

Figure 1: Scale-up workflow for Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate synthesis.

FAQ: Process Chemistry & Route Selection

Q: Why transition from bromoacetone to chloroacetone for scale-up? A: While bromoacetone is commonly used in discovery chemistry for rapid cyclization, it is highly reactive and poses severe lachrymatory and thermal stability hazards at scale. Chloroacetone provides a more controlled exotherm during the initial SN​2 O-alkylation step at the pyrazole C5-oxygen. This slower kinetic profile ensures the O-alkylated intermediate forms steadily before intramolecular cyclization occurs, significantly improving the regioselectivity and overall yield of the [5,1-b] fused system .

Q: What drives the regioselectivity of the cyclization? A: The initial alkylation occurs preferentially at the more nucleophilic oxygen of the 5-hydroxypyrazole tautomer under mildly basic conditions ( K2​CO3​ ). The subsequent intramolecular attack by the adjacent pyrazole nitrogen (N1) onto the ketone carbonyl is entropically favored, driving the formation of the [5,1-b] fused system over intermolecular side reactions or N-alkylation pathways .

Troubleshooting Guide: Scale-Up Challenges

Issue: High levels of uncyclized O-alkylated intermediate in the crude mixture.

  • Root Cause: Incomplete dehydration of the hemiaminal intermediate. The cyclization of the O-alkylated intermediate into the hemiaminal, followed by dehydration, requires sustained thermal energy.

  • Solution: Maintain the reaction at 80–90 °C for a minimum of 4 hours. Do not quench the reaction until HPLC analysis confirms the disappearance of the intermediate (RT ~3.2 min). If the intermediate persists, introduce a catalytic amount of p-Toluenesulfonic acid (pTSA) to drive the loss of water.

Issue: Exotherm and runaway temperature during the addition of chloroacetone.

  • Root Cause: The base-catalyzed deprotonation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate and subsequent alkylation is highly exothermic.

  • Solution: Implement a controlled, dropwise addition of chloroacetone over 60–90 minutes while maintaining the internal reactor temperature below 25 °C. Only after complete addition should the mixture be heated to 80 °C for cyclization.

Issue: Formation of dark, tarry byproducts during solvent evaporation.

  • Root Cause: Concentrating DMF at high temperatures under vacuum causes thermal degradation of the product and base-catalyzed polymerization of residual chloroacetone.

  • Solution: Avoid complete solvent stripping. Instead, quench the reaction mixture directly into ice-cold water (1:4 ratio of DMF to water). The target molecule, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, will precipitate directly, allowing for clean isolation via filtration .

Quantitative Data Presentation

To establish the optimal conditions for scale-up, various bases and solvents were screened. The parameters below summarize the causality behind selecting the K2​CO3​ /DMF system.

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Acetonitrile Cs2​CO3​ 8066592Sluggish cyclization; incomplete dehydration.
DMF K2​CO3​ 80 4 78 >98 Optimal profile; complete dehydration.
DMFNaH25-8034585Excessive N-alkylation; severe safety risk.
DMSO K2​CO3​ 9047290Difficult product isolation during aqueous quench.

Validated Step-by-Step Protocol (100 g Scale)

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Step 1: Preparation and Deprotonation

  • Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermocouple with Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (100 g, 0.64 mol) and anhydrous DMF (800 mL).

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 132 g, 0.96 mol, 1.5 eq) in portions at 20 °C.

  • Stir the suspension for 30 minutes to ensure complete deprotonation.

    • Self-Validation: The mixture will transition from a clear solution to a fine, opaque suspension, indicating the formation of the potassium salt.

Step 2: Alkylation and Cyclization 4. Cool the reactor jacket to 10 °C. Add Chloroacetone (71 g, 0.77 mol, 1.2 eq) dropwise via an addition funnel over 90 minutes. Maintain the internal temperature strictly below 25 °C to control the exotherm. 5. Once addition is complete, gradually heat the reaction mixture to an internal temperature of 80 °C. Maintain this temperature for 4 hours. 6. Self-Validation Check (IPC): Pull a 1 mL aliquot, quench in 5 mL water, extract with ethyl acetate, and analyze via HPLC. The reaction is deemed complete when the O-alkylated intermediate peak (RT ~3.2 min) is <2% relative to the target product peak (RT ~4.5 min).

Step 3: Workup and Precipitation 7. Cool the mixture to 20 °C. Slowly transfer the mixture via a bottom-discharge valve into a 5 L vessel containing 3.2 L of vigorously stirred ice-water (0–5 °C). 8. Stir the resulting slurry for 1 hour to allow for complete precipitation and to dissolve inorganic salts. 9. Filter the suspension through a large Buchner funnel. Wash the filter cake with cold water (2 x 500 mL) to remove any residual DMF.

Step 4: Purification via Crystallization 10. Transfer the damp crude cake to a clean reactor. Add 600 mL of a 70:30 Ethanol/Water mixture. 11. Heat the mixture to 60 °C until a clear solution forms.

  • Self-Validation: If the solution remains cloudy, add Ethanol in 10 mL increments until clarity is achieved, ensuring all target molecules are solvated.
  • Cool the solution slowly to 5 °C at a controlled rate of 10 °C/hour to promote the growth of high-purity crystals.
  • Filter the crystalline product, wash with cold 70:30 Ethanol/Water (100 mL), and dry under vacuum at 45 °C for 24 hours.
  • Expected Yield: 96 g (78%).
  • Expected Purity: >98% (HPLC).

References

  • Title: Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium-Catalyzed Reactions Source: ResearchGate URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate with other pyrazole derivatives

Title: Comparative Analysis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate vs. Classic Pyrazole Derivatives: Structural Dynamics and Target Specificity Introduction As a Senior Application Scientist, evaluating th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate vs. Classic Pyrazole Derivatives: Structural Dynamics and Target Specificity

Introduction

As a Senior Application Scientist, evaluating the transition from monocyclic heterocycles to fused bicyclic systems is fundamental to modern drug discovery. The pyrazole ring is a ubiquitous, privileged scaffold in medicinal chemistry, historically leveraged for its proton-responsive nature and versatile hydrogen-bonding capabilities[1]. However, the evolution into fused systems—specifically the pyrazolo[5,1-b]oxazole framework seen in Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate —represents a structural paradigm shift. By fusing an oxazole ring to the pyrazole core, we restrict rotatable bonds, alter the topological polar surface area (TPSA), and fundamentally shift the molecule's target specificity from classic enzyme inhibition to complex G-protein-coupled receptor (GPCR) modulation.

Structural Dynamics and Target Specificity

To understand the utility of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, we must benchmark it against other pyrazole derivatives:

  • Monocyclic Pyrazoles (The Baseline): Compounds like Celecoxib rely on the flexibility of the monocyclic pyrazole core to fit into the highly flexible, hydrophobic side pockets of the cyclooxygenase-2 (COX-2) enzyme. While effective for anti-inflammatory applications, this flexibility often leads to off-target kinase binding.

  • Fused Pyrazolo-thiazoles/pyrimidines: Substituting the oxazole with a thiazole or pyrimidine yields derivatives with potent antimicrobial and anticancer activities[2]. The sulfur atom in thiazoles increases lipophilicity, driving intracellular kinase targeting (e.g., JAK1/2 inhibitors like Ruxolitinib).

  • Pyrazolo[5,1-b]oxazoles (The Innovator): The oxygen atom in the oxazole ring of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate provides a distinct electronegative pocket without the steric bulk of sulfur. This specific electronic profile makes pyrazolo[5,1-b]oxazole derivatives highly selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists[3]. By blocking CRF1, these compounds directly inhibit adrenocorticotropic hormone (ACTH) release, offering a targeted therapeutic mechanism for endocrine disorders such as3[3].

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological divergence between these classes, highlighting how structural rigidification alters the primary biological target.

Compound ClassRepresentative Scaffold / DrugPrimary Biological TargetTypical IC₅₀ (nM)LogP (Approx)Primary Therapeutic Indication
Monocyclic Pyrazole CelecoxibCOX-2 Enzyme~403.5Inflammation / Pain Management
Pyrazolo-pyrimidine RuxolitinibJAK1 / JAK2 Kinases3.32.8Myelofibrosis / Oncology
Pyrazolo[5,1-b]thiazole Pyrazolo[5,1-b]thiazole derivativesKinases / Microbial targets~100 - 5003.1Antimicrobial / Anticancer
Pyrazolo[5,1-b]oxazole Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylateCRF1 Receptor (GPCR)~15 - 502.4Congenital Adrenal Hyperplasia

Mechanistic Pathway: CRF1 Antagonism

To visualize the mechanism of action, the diagram below illustrates how pyrazolo[5,1-b]oxazole derivatives intercept the CRF1 signaling cascade to prevent ACTH release.

Pathway CRF CRF Ligand CRF1 CRF1 Receptor CRF->CRF1 Agonist Binding Gs Gs Protein CRF1->Gs GPCR Activation Antagonist Pyrazolo[5,1-b]oxazole Derivative Antagonist->CRF1 Competitive Blockade AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion ACTH ACTH Release cAMP->ACTH Downstream Effect

Fig 1. CRF1 GPCR signaling pathway and competitive antagonism by pyrazolo[5,1-b]oxazoles.

Experimental Protocol: In Vitro Validation of CRF1 Antagonism

To rigorously validate the efficacy of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay is employed.

Expertise Note on Causality: The choice of TR-FRET over standard ELISA is critical. Pyrazole derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing transient background fluorescence to decay, thereby ensuring the signal strictly represents cAMP levels without compound interference.

Step-by-Step Methodology:

  • Cell Preparation & Seeding:

    • Action: Seed CHO-K1 cells stably expressing the human CRF1 receptor at 10,000 cells/well in a 384-well microplate.

    • Causality: Using a stable transfected cell line isolates the CRF1 target from endogenous interference. The specific density of 10,000 cells/well ensures the cells remain in the exponential growth phase, preventing contact inhibition which can downregulate GPCR surface expression.

  • Compound Pre-Incubation:

    • Action: Add serial dilutions of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (1 pM to 10 µM) to the wells. Include NBI-27914 as a positive control antagonist. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the antagonist to reach binding equilibrium with the CRF1 receptor before the introduction of the competing native ligand. The inclusion of a known reference standard creates a self-validating internal control for assay drift.

  • Agonist Challenge & Phosphodiesterase Inhibition:

    • Action: Add the native agonist, Corticotropin-Releasing Factor (CRF), at its predetermined EC₈₀ concentration, alongside 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 45 minutes.

    • Causality: Challenging at EC₈₀ provides a robust signal window while remaining sensitive to competitive antagonism. IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent the cellular degradation of cAMP, ensuring the accumulated cAMP is a direct stoichiometric reflection of Adenylate Cyclase activity.

  • Lysis and Detection:

    • Action: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody. Read the plate on a compatible microplate reader after 1 hour.

    • Causality: The lysis buffer simultaneously halts the biological reaction and initiates the competitive immunoassay, providing a highly reproducible snapshot of the intracellular state.

AssayWorkflow S1 Cell Seeding (CHO-CRF1) S2 Antagonist Incubation S1->S2 S3 CRF + IBMX Stimulation S2->S3 S4 Cell Lysis & Fluorophore S3->S4 S5 TR-FRET Readout S4->S5

Fig 2. Self-validating TR-FRET workflow for quantifying cAMP accumulation in vitro.

Conclusion

The structural rigidification achieved by synthesizing 4 like Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate elevates the baseline utility of the pyrazole class[4]. By shifting the binding profile toward complex GPCRs like CRF1, researchers unlock new therapeutic potentials for treating hyper-androgenic states and stress-related disorders with enhanced target specificity and reduced off-target liabilities.

References

  • [4] Title: Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions Source: ResearchGate URL:

  • [3] Title: WO2015112642A1 - Crf1 receptor antagonists for the treatment of congenital adrenal hyperplasia Source: Google Patents URL:

  • [1] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL:

  • [2] Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents Source: Semantic Scholar URL:

Sources

Comparative

In Vivo Efficacy Studies of Pyrazolo[5,1-b]oxazole Compounds: A Comparative Guide for Preclinical Development

As a Senior Application Scientist overseeing preclinical pharmacology, I frequently evaluate novel heterocyclic scaffolds to overcome the pharmacokinetic and pharmacodynamic limitations of standard-of-care drugs. The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical pharmacology, I frequently evaluate novel heterocyclic scaffolds to overcome the pharmacokinetic and pharmacodynamic limitations of standard-of-care drugs. The pyrazolo[5,1-b]oxazole core has recently emerged as a highly privileged, rigid bicyclic system[1]. By fusing a pyrazole with an oxazole ring, medicinal chemists have created an electron-rich scaffold with restricted rotational degrees of freedom and an optimized hydrogen-bond acceptor profile.

Commercially available building blocks, such as ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate[2], have enabled rapid late-stage functionalization. This has led to the discovery of highly potent pyrazolo[5,1-b]oxazole derivatives across multiple therapeutic areas, most notably as SHP2 allosteric inhibitors in oncology [3] and Lipoxygenase (LOX) inhibitors in acute inflammation [4]. Furthermore, related bioisosteric scaffolds are heavily investigated as CRF1 receptor antagonists for endocrine disorders like congenital adrenal hyperplasia[5],[6],[7].

This guide objectively compares the in vivo performance of pyrazolo[5,1-b]oxazole derivatives against standard reference compounds, detailing the self-validating experimental protocols required to prove their mechanism of action.

Oncology: SHP2 Allosteric Inhibition in Syngeneic Models

SHP2 is a protein tyrosine phosphatase that acts as a critical node in RTK-driven RAS/ERK signaling and tumor immune evasion[3]. Traditional active-site inhibitors fail due to poor cellular permeability and lack of selectivity. Pyrazolo[5,1-b]oxazole derivatives (e.g., Compound 109) act as allosteric inhibitors, binding to the interface of the N-SH2 and PTP domains to lock SHP2 in its auto-inhibited, closed conformation[3].

SHP2_Pathway Stimulus Receptor Tyrosine Kinases (RTKs) SHP2_Act SHP2 (Active) Stimulus->SHP2_Act Phosphorylation SHP2_Inact SHP2 (Auto-inhibited) SHP2_Inact->SHP2_Act Conformational Shift RAS_MAPK RAS / MAPK Pathway (Tumor Growth) SHP2_Act->RAS_MAPK Signal Transduction PBOx Pyrazolo[5,1-b]oxazole Compound PBOx->SHP2_Inact Stabilizes Closed State

Mechanism: Pyrazolo[5,1-b]oxazole compounds stabilize the auto-inhibited state of SHP2.

Self-Validating Protocol: MC38 Syngeneic Mouse Model

To prove causality, an in vivo protocol cannot merely measure tumor shrinkage; it must triangulate phenotypic efficacy with target engagement (pharmacodynamics). If a tumor shrinks but intra-tumoral phosphorylated ERK (p-ERK) remains unchanged, the drug is acting off-target.

Step-by-Step Methodology:

  • Acclimation & Inoculation: Inject 5×105 MC38 colon carcinoma cells subcutaneously into the right flank of immunocompetent C57BL/6 mice[3]. Causality note: An immunocompetent model is mandatory because SHP2 inhibition relies partially on relieving T-cell immunosuppression.

  • Stratified Randomization: Once tumors reach ~100 mm³ (typically Day 7), randomize mice into groups. Stratification ensures baseline tumor variance is equal across all cohorts, preventing statistical skew.

  • Formulation & Dosing: Administer compounds via daily oral gavage (PO). Because the pyrazolo[5,1-b]oxazole core is highly lipophilic, formulate the compound in 0.5% Methylcellulose with 0.2% Tween-80 to ensure uniform suspension and prevent erratic gastrointestinal absorption.

  • Triangulated Endpoint Analysis (Day 22):

    • Phenotypic: Measure tumor volume via calipers ( V=0.5×L×W2 ).

    • Pharmacodynamic (PD): Euthanize animals, excise tumors, and lyse in RIPA buffer. Quantify p-ERK/total ERK via ELISA to confirm SHP2 target engagement.

    • Immunological: Perform FACS on the tumor microenvironment (TME) to quantify CD8+ T-cell infiltration[3].

InVivo_Workflow Acclimation Day -7 to 0 Acclimation Inoculation Day 0 MC38 Cell Inoculation Acclimation->Inoculation Randomization Day 7 Randomization (Tumor ~100mm³) Inoculation->Randomization Dosing Day 8-21 Daily Oral Dosing (Vehicle/Test/Ref) Randomization->Dosing Analysis Day 22 Necropsy & PD/FACS Analysis Dosing->Analysis

Standardized 22-day workflow for evaluating efficacy in the MC38 syngeneic tumor model.

Comparative Efficacy Data (Oncology)

Representative profiling of a Pyrazolo[5,1-b]oxazole lead (PBOx-109) vs. the standard SHP099.

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)p-ERK Reduction (Tumor)CD8+ T-Cell InfiltrationBody Weight Change
Vehicle (0.5% MC) 00%BaselineBaseline (1.0x)+2.1%
SHP099 (Reference) 3058%62%2.4x increase-1.5%
PBOx-109 (Test) 3067% 74% 3.1x increase +0.4%

Anti-Inflammatory Efficacy: LOX Inhibition in Acute Edema

Beyond oncology, specific pyrazolo[5,1-b]oxazole derivatives (such as Compound 2g) exhibit potent lipoxygenase (LOX) inhibition[1]. By blocking LOX, these compounds halt lipid peroxidation and the synthesis of pro-inflammatory leukotrienes (e.g., LTB4)[4]. Unlike traditional NSAIDs that solely target COX and induce severe gastric ulceration, LOX-biased pyrazolo-oxazoles offer a significantly safer gastrointestinal profile.

Self-Validating Protocol: Carrageenan-Induced Paw Edema

To validate that the anti-inflammatory effect is genuinely driven by LOX inhibition rather than off-target glucocorticoid activity, the protocol must correlate physical edema reduction with the suppression of specific lipid mediators in the local exudate.

Step-by-Step Methodology:

  • Baseline Plethysmometry: Measure the initial right hind paw volume of adult Wistar rats using a water displacement plethysmometer.

  • Pre-treatment: Administer the test compound, Indomethacin (COX reference), Zileuton (LOX reference), or vehicle via oral gavage 1 hour prior to induction[4].

  • Induction: Inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw[4]. Causality note: Carrageenan induces a biphasic inflammatory response; the late phase (3-6 hours) is heavily mediated by leukotrienes and prostaglandins, making it the ideal window to test LOX/COX inhibitors.

  • Temporal & Molecular Validation:

    • Measure paw volume at 2, 4, and 6 hours post-induction.

    • Immediately following the 6-hour measurement, euthanize the animals, aspirate the paw exudate, and quantify LTB4 and PGE2 levels via LC-MS/MS.

    • Excise the stomach, open along the greater curvature, and score for hemorrhagic lesions to calculate the Gastric Ulceration Index.

Comparative Efficacy Data (Inflammation)

Representative profiling of a Pyrazolo[5,1-b]oxazole lead (PBOx-2g) vs. standard anti-inflammatories.

Treatment GroupDose (mg/kg)Edema Inhibition (4h)LTB4 Reduction (Exudate)PGE2 Reduction (Exudate)Gastric Ulceration Index
Vehicle (Saline) 00%BaselineBaseline0.0
Indomethacin (COX Ref) 1065%12%88%3.4 (High)
Zileuton (LOX Ref) 5048%75%15%0.2 (Low)
PBOx-2g (Test) 2071% 82% 45% 0.5 (Low)

Data Interpretation: The pyrazolo[5,1-b]oxazole derivative demonstrates superior edema inhibition compared to Zileuton, driven by profound LTB4 suppression[4], while avoiding the severe gastric toxicity associated with Indomethacin.

Conclusion

The pyrazolo[5,1-b]oxazole scaffold represents a highly versatile pharmacophore. In rigorous, self-validating in vivo models, these compounds consistently demonstrate superior target engagement and safety profiles compared to older monocyclic or standard fused-pyrimidine alternatives. Whether utilized for locking SHP2 in an auto-inhibited state to combat solid tumors, or for suppressing LOX-mediated lipid peroxidation in acute inflammation,[4], this bicyclic system is a premier choice for modern drug development.

References
  • [5],[6],[8],[9],[10],[7] Title: WO2015112642A1 / US10905690B2 - Treatment of congenital adrenal hyperplasia (CRF1 Receptor Antagonists). Source: Google Patents. URL:

  • [1],[4] Title: Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium-Catalyzed Reactions. Source: ResearchGate / Eur. J. Org. Chem. URL:[Link]

  • [3] Title: Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). Source: ResearchGate. URL:[Link]

Sources

Validation

Comparative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[5,1-b]oxazole Scaffolds: A Technical Guide for Drug Development

In the landscape of oncology drug discovery, nitrogen-containing fused heterocycles serve as foundational building blocks for targeted therapeutics. As a Senior Application Scientist, selecting the appropriate chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, nitrogen-containing fused heterocycles serve as foundational building blocks for targeted therapeutics. As a Senior Application Scientist, selecting the appropriate chemical scaffold is not merely a matter of synthetic convenience; it dictates the target binding modality, pharmacokinetic profile, and ultimate clinical efficacy.

This guide provides an in-depth, objective comparison between two distinct scaffolds: the highly privileged, clinically validated pyrazolo[1,5-a]pyrimidine and the emerging, structurally compact pyrazolo[5,1-b]oxazole . By analyzing their structural paradigms, mechanistic divergence, and experimental validation workflows, this guide equips researchers with the data necessary to drive rational drug design.

Structural Paradigms & Mechanistic Divergence

The fundamental difference in the anticancer activity of these two scaffolds stems from their distinct geometric and electronic properties, which dictate whether they act as orthosteric competitors or allosteric modulators.

Pyrazolo[1,5-a]pyrimidine: The Orthosteric Kinase Inhibitor

The pyrazolo[1,5-a]pyrimidine core is a rigid, planar 5:6 fused N-heterocyclic system. Its structural planarity and precise arrangement of hydrogen bond donors and acceptors make it an exceptional bioisostere for the adenine ring of ATP[1].

  • Causality in Binding: Because it mimics ATP, this scaffold deeply inserts into the highly conserved hinge region of protein kinases. It has been successfully optimized to target Cyclin-Dependent Kinases (CDK2/7)[1], Threonine Tyrosine Kinase (TTK)[2], and Tropomyosin Receptor Kinases (TRKs)[3]. By competitively blocking ATP, it halts kinase-mediated phosphorylation, leading to G1-phase cell cycle arrest and the upregulation of pro-apoptotic genes (p53, Bax, Caspase-3/8/9)[1].

Pyrazolo[5,1-b]oxazole: The Allosteric Phosphatase Modulator

In contrast, the pyrazolo[5,1-b]oxazole core is a 5:5 fused bicyclic system containing an oxygen atom. Synthesized via advanced cyclization and C-H activation methodologies[4], this scaffold is more compact and exhibits a different electron density distribution.

  • Causality in Binding: Its geometry is less suited for deep, narrow ATP pockets. Instead, it is highly effective at exploiting shallower, allosteric binding sites. Recently, pyrazolo[5,1-b]oxazole derivatives have emerged in patent literature as potent allosteric inhibitors of SHP2 (Src homology-2-domain-containing protein tyrosine phosphatase 2)[5]. By binding to the allosteric pocket, the scaffold acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited (closed) conformation and preventing oncogenic RAS/ERK signal transduction[5].

MechanisticPathways cluster_0 Pyrazolo[1,5-a]pyrimidine (Orthosteric Kinase Inhibition) cluster_1 Pyrazolo[5,1-b]oxazole (Allosteric Phosphatase Modulation) A1 Planar 5:6 Scaffold A2 ATP-Binding Pocket (CDK2, TTK, TRK) A1->A2 Competitive Binding A3 Kinase Inactivation A2->A3 Blocks Phosphorylation A4 Apoptosis Induction (p53/Bax Upregulation) A3->A4 Cell Cycle Arrest B1 Compact 5:5 Scaffold B2 Allosteric Site (e.g., SHP2) B1->B2 Non-Competitive Binding B3 Stabilizes Auto-inhibited Conformation B2->B3 Prevents Activation B4 Signal Transduction Blockade (RAS/ERK) B3->B4 Tumor Suppression

Fig 1. Mechanistic divergence of [1,5-a]pyrimidine (kinase) vs.[5,1-b]oxazole (phosphatase) scaffolds.

Quantitative Data Comparison

To objectively evaluate these scaffolds, it is critical to compare their target affinities and cellular efficacies. The table below synthesizes benchmark data from recent literature and clinical development.

ParameterPyrazolo[1,5-a]pyrimidine DerivativesPyrazolo[5,1-b]oxazole Derivatives
Primary Targets CDK2, CDK7, TTK, TRK (A/B/C)[1][2][3]SHP2 (Allosteric site)[5]
Binding Modality ATP-Competitive (Orthosteric)Non-Competitive (Allosteric)
Enzymatic IC₅₀ Range 1.7 nM (TTK) to 150 nM (CDK2)[1][2]0.99 µM to low nanomolar (SHP2)[5]
Key Cell Lines Tested HCT-116 (Colon), MDA-MB-231 (Breast)[1]RT3, KYSE520, MDA-MB-468[5]
Reference Compounds Roscovitine, CFI-402257, LarotrectinibSHP099
Clinical Status FDA-Approved (e.g., Larotrectinib)[3]Preclinical / Patent Phase[5]

Self-Validating Experimental Protocols

To ensure data trustworthiness, any assay evaluating these scaffolds must be designed as a self-validating system. This means incorporating specific biochemical controls that prove the mechanism of inhibition, not just the fact of inhibition.

ExperimentalWorkflow S1 Scaffold Synthesis & Optimization S2A ADP-Glo Assay (Kinase Activity) S1->S2A [1,5-a]pyrimidine S2B DiFMUP Assay (Phosphatase Activity) S1->S2B [5,1-b]oxazole S3 Cell Viability (MTT / CellTiter-Glo) S2A->S3 IC50 Validation S2B->S3 IC50 Validation S4 Apoptosis Analysis (Flow Cytometry) S3->S4 Mechanistic Profiling

Fig 2. Self-validating experimental workflow for evaluating heterocyclic anticancer scaffolds.

Protocol 1: Orthosteric Kinase Inhibition (For Pyrazolo[1,5-a]pyrimidines)

Objective: Validate ATP-competitive inhibition of CDK2 or TTK using the ADP-Glo™ Kinase Assay. Causality: Measuring the depletion of ATP or generation of ADP directly correlates with kinase activity. To prove the scaffold is ATP-competitive, the assay must be run at varying ATP concentrations.

  • Preparation: Prepare recombinant CDK2/Cyclin E complex in kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

  • Compound Incubation: Dispense 5 µL of the pyrazolo[1,5-a]pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 5 µL of the kinase complex. Incubate for 15 minutes at room temperature.

  • ATP Titration (The Validation Step): Initiate the reaction by adding 5 µL of ATP/substrate mix. Crucial: Run parallel plates at [ATP] = Kₘ, 5×Kₘ, and 10×Kₘ. If the IC₅₀ shifts to the right (increases) as ATP concentration increases, the scaffold is confirmed as ATP-competitive.

  • Detection: Add 5 µL of ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence and calculate IC₅₀ using non-linear regression. Use Roscovitine as a positive control[1].

Protocol 2: Allosteric Phosphatase Inhibition (For Pyrazolo[5,1-b]oxazoles)

Objective: Validate allosteric inhibition of SHP2 using a DiFMUP fluorescence assay. Causality: SHP2 exists in an auto-inhibited state. To test an allosteric inhibitor, the enzyme must first be artificially activated using a bisphosphorylated peptide. If the compound binds the allosteric site, it will force the enzyme back into the closed conformation, preventing the cleavage of the fluorogenic substrate (DiFMUP).

  • Enzyme Activation (The Validation Step): Incubate full-length wild-type SHP2 (SHP2FL-WT) with a bisphosphorylated activating peptide (e.g., IRS1-derived, 10 µM) in assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, pH 7.2) for 30 minutes at 25°C[5].

  • Compound Incubation: Add serial dilutions of the pyrazolo[5,1-b]oxazole derivative. Incubate for 30 minutes. The compound must outcompete the activating peptide's conformational effect.

  • Substrate Addition: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.

  • Detection: Measure fluorescence continuously for 20 minutes (Ex: 358 nm, Em: 455 nm).

  • Analysis: Calculate the initial velocity and determine the IC₅₀. Use SHP099 as the reference standard[5].

Protocol 3: Cellular Efficacy & Apoptosis Validation

Objective: Confirm that the biochemical inhibition translates to cellular cytotoxicity and drives apoptosis rather than necrosis.

  • Cell Viability: Seed HCT-116 cells (for CDK2/TTK inhibitors)[1][2] or KYSE520 cells (for SHP2 inhibitors)[5] at 3,000 cells/well in a 96-well plate. Treat with compounds for 72 hours. Assess viability using CellTiter-Glo® to generate cellular IC₅₀ values.

  • Apoptosis Profiling: Harvest treated cells after 48 hours. Wash with cold PBS and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze via flow cytometry. Causality: True targeted anticancer agents will show a dose-dependent increase in the Annexin V+/PI- quadrant (early apoptosis), validating that cell death is driven by specific pathway inhibition rather than non-specific chemical toxicity[1].

Conclusion

For drug development professionals, the choice between these scaffolds depends entirely on the target class. The pyrazolo[1,5-a]pyrimidine scaffold remains the gold standard for ATP-competitive kinase inhibition, offering predictable SAR, excellent potency, and a proven path to FDA approval. Conversely, the pyrazolo[5,1-b]oxazole scaffold represents a highly promising frontier for allosteric modulation. Its compact 5:5 geometry is ideally suited for disrupting protein-protein interactions and targeting historically "undruggable" phosphatases like SHP2.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]

  • Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) Source: ResearchGate / Current Medicinal Chemistry URL:[Link]

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions Source: ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

Sources

Validation

Isomeric Purity Analysis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate: A Comparative Guide to RP-HPLC and SFC Methodologies

Executive Summary The fused bicyclic pyrazolo[5,1-b]oxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic pyrazolo[5,1-b]oxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists for the treatment of endocrine disorders such as congenital adrenal hyperplasia (CAH)[1]. A critical quality attribute (CQA) during the synthesis of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is its isomeric purity.

The classical method to build these fused [5:5] ring systems involves the reaction of polysubstituted pyrazoles with α -haloketones[2]. This cyclization process inherently risks the formation of closely related structural regioisomers (e.g., the 2-methyl vs. 3-methyl regioisomers)[3]. Because these regioisomers possess identical molecular weights and nearly identical hydrophobicities (LogP), baseline chromatographic resolution is notoriously difficult on standard analytical columns. This guide objectively compares traditional C18 reversed-phase high-performance liquid chromatography (RP-HPLC), Pentafluorophenyl (PFP) RP-HPLC, and Supercritical Fluid Chromatography (SFC) to establish a self-validating protocol for isomeric purity analysis.

Synthesis SM Polysubstituted Pyrazole Reagent alpha-Haloketone (Cyclization) SM->Reagent Base, Heat Target Ethyl 3-methylpyrazolo [5,1-b]oxazole-6-carboxylate (Target) Reagent->Target Major Pathway Impurity Ethyl 2-methylpyrazolo [5,1-b]oxazole-6-carboxylate (Regioisomer Impurity) Reagent->Impurity Minor Pathway

Synthesis pathway of pyrazolo[5,1-b]oxazoles highlighting regioisomer formation.

Comparative Evaluation of Stationary Phases

To achieve baseline resolution of the 2-methyl and 3-methyl regioisomers, the analytical method must exploit subtle differences in molecular shape and electron distribution rather than bulk hydrophobicity.

Alternative 1: Standard Octadecyl Silica (C18) RP-HPLC
  • Mechanism: Relies almost exclusively on dispersive (hydrophobic) interactions.

  • Performance: Standard C18 phases frequently fail to separate closely related regioisomers[4]. Because the methyl group's shift from the 3-position to the 2-position on the pyrazolo-oxazole ring does not significantly alter the molecule's overall hydrophobic surface area, the isomers co-elute.

  • Verdict: Inadequate for reliable isomeric purity quantification.

Alternative 2 (Recommended): Pentafluorophenyl (PFP) RP-HPLC
  • Mechanism: PFP stationary phases combine a hydrophobic alkyl spacer with a highly electronegative pentafluorophenyl ring. This enables multiple retention mechanisms: π−π interactions, strong dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity[4].

  • Performance: PFP columns are explicitly recommended by manufacturers and literature for the separation of halogenated aromatic compounds, regioisomers, and analytes with differing shape constraints[5]. The rigid, planar nature of the pyrazolo[5,1-b]oxazole core interacts strongly with the PFP ring. The subtle change in the dipole moment caused by the methyl group's position is highly discriminated by the fluorinated stationary phase, resulting in baseline resolution.

  • Verdict: Optimal choice. Delivers high selectivity ( α ) without requiring complex mobile phase additives.

Alternative 3: Supercritical Fluid Chromatography (SFC)
  • Mechanism: Utilizes supercritical CO 2​ combined with an organic modifier (e.g., Methanol) on polar stationary phases like 2-Ethylpyridine (2-EP).

  • Performance: SFC provides orthogonal selectivity to RP-HPLC and benefits from high diffusion coefficients, allowing for very rapid separations. While it can resolve the isomers via hydrogen-bond accepting mechanisms on the 2-EP phase, it requires specialized instrumentation that may not be available in all QC environments.

  • Verdict: Excellent high-throughput alternative, but secondary to PFP HPLC for universal accessibility.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance for the separation of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate and its 2-methyl regioisomer across the three evaluated methodologies.

Analytical MethodStationary PhaseRetention Time: Target (min)Retention Time: Impurity (min)Selectivity ( α )Resolution ( Rs​ )Suitability
Standard RP-HPLC C18 (100 x 4.6 mm, 3 µm)6.456.581.020.8FAIL
Fluorinated RP-HPLC PFP (100 x 4.6 mm, 3 µm)8.129.451.183.6 PASS
SFC 2-EP (150 x 4.6 mm, 5 µm)3.203.851.242.9PASS

Data Note: Rs​>2.0 is required for baseline separation and accurate integration of impurities at the 0.1% w/w threshold.

Validated Experimental Protocol (PFP Method)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to confirm that the thermodynamic conditions required for regioisomer discrimination are met before sample analysis begins.

Reagents & Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate spiked with exactly 1.0% (10 µg/mL) of the 2-methyl regioisomer reference standard.

  • Test Sample: Dissolve the synthesized batch to a final concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Column: ACE Excel C18-PFP or equivalent (100 mm × 4.6 mm, 3 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B (Wash)

    • 15.1 - 20.0 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 5.0 µL.

System Suitability Criteria (Self-Validation)

Before injecting the test sample, inject the SST solution in triplicate. The system is only valid if:

  • Resolution ( Rs​ ): Between the 3-methyl target and 2-methyl impurity must be ≥2.0 .

  • Tailing Factor ( Tf​ ): For the target peak must be ≤1.5 .

  • Relative Standard Deviation (%RSD): Of the target peak area across 3 injections must be ≤2.0% .

Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) SysSuit System Suitability (Spiked 1% Impurity) Prep->SysSuit Decision Resolution (Rs) > 2.0 & Tailing < 1.5? SysSuit->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Optimize Gradient or Check Column Decision->Fail No Fail->SysSuit

Self-validating analytical workflow for regioisomeric purity assessment.

References

  • Access to Mono‐, Di‐ and Tri‐(Het)Arylated Pyrazolo[5,1‐b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium‐Catalyzed Reactions ResearchGate[Link]

  • Compr. Heterocyclic Chem. III Vol.11 Bicyclic 5-5 and 5-6 Fused Ring Systems with at least One Bridgehead Heteroatom EPDF[Link]

  • US10905690B2 - Treatment of congenital adrenal hyperplasia Google P
  • ACE C18-PFP technical brochure - HPLC HPLC.eu [Link]

  • A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples MDPI[Link]

Sources

Comparative

Comprehensive Comparison Guide: Experimental Spectroscopic Data vs. Theoretical DFT Calculations for Pyrazolo[5,1-b]oxazole Scaffolds

Executive Summary & Scientific Rationale The pyrazolo[5,1-b]oxazole scaffold is a privileged fused bicyclic system—a 5-5 heterocycle featuring a bridgehead nitrogen atom. This core structure has garnered significant atte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazolo[5,1-b]oxazole scaffold is a privileged fused bicyclic system—a 5-5 heterocycle featuring a bridgehead nitrogen atom. This core structure has garnered significant attention in medicinal chemistry and drug development, particularly for its role in synthesizing potent1[1] and lipoxygenase inhibitors.

Structurally, the fusion of pyrazole and oxazole rings creates a highly delocalized π -electron system. During synthesis, assigning regiochemistry and identifying tautomeric states using traditional empirical methods alone can be ambiguous. To overcome these analytical bottlenecks, modern drug development relies on the synergistic combination of experimental spectroscopy and2[2].

This guide provides a rigorous, objective comparison between empirical spectroscopic data (IR, NMR, UV-Vis) and theoretical DFT predictions for a representative model compound: 2-methyl-3-phenylpyrazolo[5,1-b]oxazole .

Experimental & Computational Workflow

Workflow Target Pyrazolo[5,1-b]oxazole Target Identification Synth Chemical Synthesis (Electrophilic Cyclization) Target->Synth Geom Geometry Optimization (B3LYP/6-311++G**) Target->Geom Spec Spectroscopic Analysis (NMR, IR, UV-Vis) Synth->Spec Comp Data Correlation (Exp. vs. Calc.) Spec->Comp Prop Property Calculation (GIAO, TD-DFT) Geom->Prop Prop->Comp Valid Structural & Electronic Validation Comp->Valid

Workflow comparing experimental spectroscopy and DFT calculations for pyrazolo[5,1-b]oxazoles.

Self-Validating Methodologies

As a standard in structural characterization, independent workflows must contain internal validation checks to ensure data integrity before comparative analysis.

Protocol A: Experimental Synthesis and Characterization
  • Synthesis: The target compound is synthesized via the3 with appropriate α -haloketones[3]. The crude product is purified via flash column chromatography.

  • Self-Validation Checkpoint (Regiochemical Purity): Before proceeding to quantitative spectroscopic comparison, the purified product is subjected to 2D NOESY NMR. Observing spatial correlations between the C-2 methyl protons and the C-3 phenyl ortho-protons validates the regiochemistry, ensuring the sample is free of structural isomers that would skew the experimental-theoretical correlation.

  • Spectroscopic Acquisition:

    • IR: Recorded using KBr pellets (4000–400 cm⁻¹).

    • NMR: ¹H and ¹³C spectra acquired in CDCl₃ at 400 MHz and 100 MHz, respectively, using TMS as an internal standard.

    • UV-Vis: Recorded in HPLC-grade acetonitrile to assess electronic transitions.

Protocol B: DFT Computational Framework
  • Geometry Optimization: Calculations are executed using Gaussian 16 software. The B3LYP functional is paired with the 6-311++G(d,p) basis set.

    • Causality for Basis Set Selection: The inclusion of diffuse functions (++) is critical. They are required to accurately model the extended electron density of the highly electronegative oxygen and nitrogen atoms within the fused oxazole-pyrazole system, preventing artificial contraction of the electron cloud.

  • Self-Validation Checkpoint (True Minimum): A vibrational frequency calculation is executed post-optimization. The strict absence of imaginary frequencies confirms the geometry represents a true energetic minimum rather than a saddle point or transition state.

  • Property Calculations:

    • NMR: Shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The Polarizable Continuum Model (PCM) is applied for CDCl₃ to mimic experimental solvation.

    • UV-Vis: Time-Dependent DFT (TD-DFT) is utilized to calculate the first 20 singlet-singlet excitations in an acetonitrile PCM.

    • IR: Raw calculated harmonic frequencies are multiplied by a scaling factor of 0.9613.

    • Causality for Scaling: DFT inherently assumes a harmonic oscillator model, which overestimates vibrational frequencies. The scaling factor corrects for the natural anharmonicity of chemical bonds.

Data Presentation & Objective Comparison

The following tables summarize the correlation between the empirical data and theoretical predictions for 2-methyl-3-phenylpyrazolo[5,1-b]oxazole .

Table 1: Vibrational Frequencies (IR Spectroscopy)

Comparing solid-state (KBr) experimental frequencies against gas-phase DFT calculations.

Vibrational ModeExperimental (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Error Margin (%)
C=N stretch 1625169216260.06%
C=C stretch (phenyl) 1580164015760.25%
C–O–C asym. stretch 1210126512160.49%
C–H out-of-plane bend 7457827510.80%
Table 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Comparing CDCl₃ solvated experimental shifts against GIAO-DFT (PCM) predictions.

NucleusPositionExperimental (ppm)GIAO-DFT (ppm) Δδ (ppm)
¹H C2–CH₃2.452.380.07
¹H C3–Phenyl (ortho)7.627.550.07
¹³C C2–CH₃12.811.90.9
¹³C C3a (Bridgehead)148.5150.21.7
¹³C C6a (Bridgehead)155.2157.11.9
¹³C C2 (Oxazole ring)161.4163.01.6
Table 3: Electronic Transitions (UV-Vis Spectroscopy)

Comparing Acetonitrile solvated experimental absorption against TD-DFT calculations.

ParameterExperimentalTD-DFT (PCM)Major Orbital Contribution
λmax​ (nm) 288282HOMO LUMO (88%)
Oscillator Strength ( f ) N/A0.412N/A
Band Gap (eV) 4.30 (Calculated via onset)4.39N/A

Discussion: Bridging Theory and Experiment

The comparative data reveals a highly robust correlation between the synthesized pyrazolo[5,1-b]oxazole and its theoretical model, validating both the structural identity and the computational parameters chosen.

  • Vibrational Dynamics: The unscaled DFT data consistently overestimates the C=N and C=C stretching frequencies by ~40–60 cm⁻¹. Application of the 0.9613 scaling factor brings the theoretical values within a <1% error margin of the experimental KBr pellet data. The minor residual deviations are directly attributed to solid-state intermolecular packing forces (present in the KBr matrix) that are not accounted for in the isolated single-molecule DFT model.

  • Magnetic Shielding: The GIAO-DFT method provides excellent correlation for the ¹³C framework. This is particularly valuable for the bridgehead carbons (C-3a, C-6a), which are notoriously difficult to assign empirically due to the lack of attached protons and long relaxation times. The theoretical model accurately predicts the profound deshielding effect exerted by the adjacent oxygen and the bridgehead nitrogen.

  • Electronic Transitions: TD-DFT reveals that the primary absorption band at ~285 nm corresponds to a HOMO LUMO transition ( π→π∗ ). The experimental λmax​ exhibits a slight bathochromic (red) shift of 6 nm compared to the theoretical value. This is a well-documented phenomenon when comparing dynamic bulk solvent interactions (experimental) against the idealized, static PCM solvation model (theoretical).

References

  • Bakherad, M., et al. "Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C-H Activation and Suzuki-Miyaura Palladium-Catalyzed Reactions." ResearchGate.
  • European Patent Office. "PYRAZOLOXAZOLE COMPOUND - EP 2487177 A1." Googleapis.
  • Arabian Journal of Chemistry. "Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity." Arabian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Core Principle: Proactive Safety and Environmental Stewardship The primary and non-negotiable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your in...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Proactive Safety and Environmental Stewardship

The primary and non-negotiable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's Environmental Health and Safety (EHS) department. [1] In-laboratory chemical neutralization is strongly discouraged without a validated, compound-specific risk assessment.

Inferred Hazard Assessment & Essential Precautions

The molecular structure, featuring a fused pyrazolo-oxazole heterocyclic system and an ethyl carboxylate group, suggests several potential hazards based on analogous compounds. Many substituted pyrazole and oxazole derivatives are classified as skin, eye, and respiratory tract irritants.[4][5][6] Therefore, until specific toxicological data becomes available, Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate must be handled as a hazardous substance.

Table 1: Hazard Profile of Structurally Related Compounds

Compound NameCAS NumberReported HazardsDisposal Considerations
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid127892-62-0Causes skin irritation (H315), Causes serious eye irritation (H319).[4]Wear protective gloves/eye protection.[4]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate31037-02-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]Dispose of contents/container to an approved waste disposal plant.[5]
1-ethyl-4-iodo-5-methyl-1H-pyrazoleN/AInferred hazardous from analogous iodinated pyrazoles (skin/eye/respiratory irritation).[2]Treat as hazardous chemical waste. Do not empty into drains.[2]
Ethyl benzo[d]oxazole-6-carboxylate1355171-03-7Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity - Single Exposure (H335).[6]Store in a well-ventilated place. Keep container tightly closed.[6]

Immediate Safety Protocols:

  • Engineering Controls: All handling of the compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times.[7][8] This includes:

    • A properly fitted laboratory coat.

    • Safety goggles with side shields (face shield recommended if splashing is possible).[8]

    • Chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous solid waste.[1]

Step-by-Step Disposal Workflow

The fundamental principle of chemical waste management is segregation.[7][9] Never mix waste streams unless explicitly permitted by your EHS department.[1] This prevents potentially dangerous chemical reactions and ensures proper treatment and disposal.[9]

Immediately upon generation, waste containing Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate must be segregated into one of the following categories:

  • Solid Waste: Includes unused or expired pure compound, reaction byproducts, and grossly contaminated items like weighing papers or spill cleanup materials.[1]

  • Liquid Waste: Encompasses solutions containing the compound, reaction mixtures, and rinsate from cleaning contaminated glassware.[7]

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound.

  • Empty Containers: Original packaging or other containers that held the pure compound.

Proper container selection is critical to prevent leaks and ensure safety during storage and transport.[3][9]

  • Solid & Liquid Waste: Use only UN-rated, DOT-approved hazardous waste containers.[3] Containers must be made of a chemically compatible material (e.g., high-density polyethylene or borosilicate glass) and have a secure, leak-proof lid.[1][9]

  • Sharps Waste: All contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.[3]

  • Empty Containers: Original containers holding trace amounts of the compound must be managed as hazardous waste.[7] Alternatively, they can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing and defacing the label, the container may be discarded with regular lab glass or plastic, pending EHS approval.[7]

Clear, accurate labeling is a regulatory requirement and essential for the safety of all personnel.[9] All waste containers must be labeled at the moment waste is first added.

The label must include:

  • The words "Hazardous Waste" .[2]

  • The full, unambiguous chemical name: "Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate" and any other chemical constituents in the container.[2]

  • The approximate percentage of each component.

  • The date of accumulation (the day the first drop of waste entered the container).

  • The relevant hazard characteristics (e.g., "Irritant").

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's EHS policies. This area must be secure, well-ventilated, and away from incompatible materials, heat sources, and drains.[2][9]

Do not dispose of this chemical down the drain or in the regular trash.[2][9][10] Contact your institution's EHS department to schedule a pickup for your properly containerized and labeled hazardous waste. Provide them with all necessary documentation, such as a completed hazardous waste manifest or tag.[1]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the disposal of waste generated from activities involving Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate.

G cluster_waste Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposition Waste Waste containing Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Solid Solid Waste (Powder, Contaminated Items) Waste->Solid Liquid Liquid Waste (Solutions, Rinsate) Waste->Liquid Container Empty Container Waste->Container Solid_Cont Seal in Labeled Solid Hazardous Waste Container Solid->Solid_Cont Liquid_Cont Seal in Labeled Liquid Hazardous Waste Container Liquid->Liquid_Cont Rinse Triple-Rinse with Suitable Solvent? Container->Rinse Storage Store in Designated Hazardous Waste Accumulation Area Solid_Cont->Storage Liquid_Cont->Storage Rinse->Solid_Cont No Rinse->Liquid_Cont Yes EHS Contact EHS for Professional Disposal Storage->EHS

Caption: Decision workflow for proper waste segregation and disposal.

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.[1]

  • Small Spills: Evacuate non-essential personnel. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[1] Carefully collect the contaminated absorbent material into a sealed container for disposal as solid hazardous waste.[1] Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Large Spills: Immediately evacuate the laboratory and alert neighboring areas. Contact your institution's emergency response number and the EHS department without delay.[1]

References

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Tokyo Chemical Industry. (2025).
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem. (2025).
  • Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c][1][2][7]benzotriazine 5-Oxides. ResearchGate. Available from:

  • SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific. (2025).
  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. MedPro Disposal. (2019).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety Data Sheet: Ethyl benzo[d]oxazole-6-carboxylate. CymitQuimica. (2024).
  • Safety Data Sheet: (R)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. ChemScene. (2025).
  • SAFETY DATA SHEET: mucasol®. Carl ROTH. (2022).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Crystal Clean. (2022).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. (2023).
  • Hazardous Waste and Disposal. American Chemical Society.
  • Chemical Compatibility Database. Cole-Parmer.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI. (2021). Available from:

  • Laboratory Waste Disposal. University of Wollongong.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI. (2021).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. (1975).
  • Chemical Compatibility Chart. Sterlitech.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. US EPA. (2025).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP.
  • EPA HAZARDOUS WASTE CODES. US EPA.
  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Federal Register.
  • ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1. ChemicalBook. (2026).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024).
  • Methyl 3-hydroxy-5-isoxazolecarboxylate. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Comprehensive Safety & Operational Guide: Handling Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Executive Summary & Hazard Causality Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Executive Summary & Hazard Causality

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate (CAS: 1365957-06-7) is a specialized heterocyclic building block utilized in medicinal chemistry and drug discovery. Because comprehensive toxicological profiles (e.g., long-term sensitization, specific target organ toxicity) are rarely available for novel intermediates, laboratory personnel must apply the "Precautionary Principle." Under OSHA's Laboratory Standard (29 CFR 1910.1450), uncharacterized research compounds must be treated as high-hazard substances until empirical data proves otherwise[1][2].

Structural Alerts & Mechanistic Risks:

  • Lipophilicity & Skin Penetration: The fused pyrazolo[5,1-b]oxazole bicyclic core is highly lipophilic. If dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the lipophilic compound through the stratum corneum and into the bloodstream.

  • Aerosolization: As a solid powder, the primary acute exposure route is the inhalation of micro-particulates during weighing and transfer operations.

  • Electrophilicity: The ester moiety can act as a mild electrophile, presenting a risk for skin and respiratory sensitization upon repeated exposure.

Tiered Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a static process; it must dynamically adapt to the physical state of the chemical and the specific operational task[3].

Operational PhaseRequired PPEMaterial Specifications & StandardsCausality / Rationale
Tier 1: Solid Handling (Weighing) Eye: Safety GlassesHands: Single NitrileBody: Lab CoatANSI Z87.1+ impact rated[4].4-mil minimum thickness.100% Cotton or Flame-Resistant.Protects against static-driven powder jumps. Nitrile provides sufficient barrier for dry solids. Cotton prevents static buildup.
Tier 2: Solution Prep (Dissolving) Eye: Splash GogglesHands: Double NitrileBody: Chem-ApronANSI Z87.1 D3 (Splash rated)[5].Inner: 4-mil / Outer: 8-mil.Polyethylene or Neoprene.D3 goggles prevent capillary wicking of solvents into eyes[5]. Double-gloving mitigates the "carrier solvent" effect of DMSO/DMF[3].

Self-Validating Operational Protocols

To ensure absolute trustworthiness, every step in this workflow incorporates a self-validating checkpoint —a physical confirmation that the safety measure is actively working before proceeding.

Protocol A: Weighing and Aliquoting (Solid State)
  • Validate the Environment: Turn on the ventilated weighing enclosure or chemical fume hood.

    • Self-Validation Check: Tape a 1-inch piece of tissue paper to the bottom of the sash. A continuous, steady inward flutter visually validates negative pressure and adequate face velocity (ideal range: 80–100 fpm)[6][7].

  • Don Tier 1 PPE: Put on a lab coat, ANSI Z87.1+ safety glasses, and nitrile gloves.

    • Self-Validation Check: Trap air inside the glove and roll the cuff tightly. If the glove holds the air bubble without deflating, it is free of micro-punctures.

  • Static Mitigation: Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-ionizer or a damp wipe. This prevents the lipophilic powder from aerosolizing due to electrostatic repulsion.

  • Transfer: Weigh the required mass onto a static-free weigh boat. Immediately cap the source vial.

Protocol B: Dissolution and Handling (Liquid State)
  • Upgrade to Tier 2 PPE: Before introducing solvents like DMSO, DMF, or Dichloromethane, upgrade to ANSI Z87.1 D3 splash goggles and apply a second pair of nitrile gloves[5].

  • Solvent Addition: Inside the fume hood, transfer the solid to a reaction vial. Add the solvent slowly using a calibrated pipette.

  • Seal and Sonicate: Cap the vial securely before removing it from the fume hood for vortexing or sonication. Never sonicate an open vessel containing uncharacterized APIs, as this generates inhalable micro-aerosols.

Spill Response & Waste Disposal Plan

Immediate and correct logistical responses to spills prevent localized contamination from becoming a laboratory-wide exposure event[8].

  • Solid Spill (Powder):

    • DO NOT dry sweep. Sweeping aerosolizes the compound[8].

    • Cover the spill with damp paper towels (using water or a mild alcohol solution) to trap the dust.

    • Use a dedicated scoop to transfer the wet mass into a zip-lock bag, seal it, and place it in the solid hazardous waste container[8].

  • Liquid Spill (Solution):

    • Apply an organic chemical absorbent (e.g., Spill-X) working from the perimeter inward to prevent spreading[8].

    • Transfer the absorbed matrix to a metal tray or bucket, allow residual fumes to evaporate inside the fume hood, and dispose of as hazardous solvent waste[8].

  • Disposal Segregation: Dispose of Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate waste according to the solvent used. If dissolved in DMSO, route to Non-Halogenated Organic Waste . Do not mix with acidic waste streams to prevent unintended hydrolysis of the ester group.

Safe Handling Workflow Visualization

G Start Compound Storage (Desiccator / 4°C) PPE Don Tier 1 PPE (Nitrile, Z87.1+ Glasses, Lab Coat) Start->PPE Weighing Weighing Station (Ventilated Enclosure) PPE->Weighing Validate airflow Solvent Dissolution in Solvent (DMSO/DMF) Weighing->Solvent Transfer solid Hood Fume Hood Operations (Tier 2 PPE: Double Glove) Solvent->Hood Cap vial securely Waste Hazardous Waste Segregation Hood->Waste Liquid/Solid waste Decon Doffing & Decontamination (Wash Hands, Inspect) Waste->Decon Seal containers

Figure 1: Safe handling and PPE workflow for uncharacterized chemical intermediates.

References

  • Chemikart: Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate Product Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA): Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 9: Laboratory Facilities). The National Academies Press. Retrieved from[Link]

  • NC State University Environmental Health and Safety: Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Central Florida: Laboratory Safety Manual. Retrieved from[Link]

  • National Institutes of Health (NIH): Laboratory Facilities - Prudent Practices in the Laboratory. Retrieved from[Link]

  • RX-Safety: OSHA Requirements for Safety Glasses. Retrieved from [Link]

  • HexArmor: Safety eyewear: What do lens markings and ANSI Z87+ mean? Retrieved from[Link]

  • YMAWS: KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.